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  • Product: Chloromethyl cyclohexyl carbonate
  • CAS: 40510-86-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 1-Chloroethyl Cyclohexyl Carbonate

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core physical properties of 1-Chloroethyl cyclohexyl carbonate. The information is synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1-Chloroethyl cyclohexyl carbonate. The information is synthesized from technical data sheets and chemical databases to ensure accuracy and reliability for research and development applications.

Chemical Identity and Structure

1-Chloroethyl cyclohexyl carbonate is an organic compound recognized for its utility as a synthesis intermediate, particularly in the pharmaceutical field.[1][2] It is classified as a genotoxic impurity in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist.[2][3][4] Accurate identification is critical for its application and for safety protocols.

  • Chemical Name : 1-Chloroethyl cyclohexyl carbonate[3][5]

  • CAS Number : 99464-83-2[1][2][3][4][5]

  • Molecular Formula : C₉H₁₅ClO₃[1][2][3][5][6]

  • Synonyms : α-Chloroethyl cyclohexyl carbonate, Carbonic acid 1-chloroethyl ester cyclohexyl ester, Cilexetil chloride[1][3][7]

The molecular structure consists of a cyclohexyl ring linked to a carbonate group, which in turn is attached to a 1-chloroethyl group.[3] This structure, particularly the active chlorine atom, imparts specific reactivity to the molecule, making it a useful intermediate in organic synthesis.[1][3]

Caption: 2D structure of 1-Chloroethyl cyclohexyl carbonate.

Core Physical Properties

The physical state and properties of a compound are fundamental to its handling, storage, and application in experimental work. 1-Chloroethyl cyclohexyl carbonate is typically a clear, colorless to pale yellow liquid with a pungent odor.[1][3][4][7]

A summary of its key quantitative physical properties is presented below. It is important to note that some values are predicted and may vary slightly from experimental results.

PropertyValueSource(s)
Molecular Weight 206.67 g/mol [2][7]
206.7 g/mol [1][5]
Density 1.12 g/cm³[1]
1.13 g/cm³[4]
1.1 ± 0.1 g/cm³[7][8]
Boiling Point 283.9°C at 760 mmHg[4][7]
283.9 ± 19.0 °C (Predicted)[2][9]
Melting Point -16 °C[1]
Flash Point 100 °C (Tag closed cup)[1]
115.6 °C[4]
115.6 ± 20.5 °C[7][8]
Refractive Index 1.464[4][7][8]
Vapour Pressure 0.0 ± 0.6 mmHg at 25°C[4]

Detailed Property Analysis

State and Appearance

At standard temperature and pressure, this compound exists as a colorless and transparent liquid, sometimes described as an oil.[2][4][7][10] Its appearance as a clear liquid with a pungent odor is a primary identifying characteristic.[1]

Thermal Properties

The compound has a low melting point of -16°C, meaning it remains liquid well below room temperature.[1] Its boiling point is relatively high at approximately 283.9°C at standard atmospheric pressure, indicating moderate volatility.[4][7] The flash point, the lowest temperature at which its vapors will ignite, has been reported at 100°C[1] and 115.6°C[4], classifying it as a combustible liquid but not highly flammable.

Density and Solubility

The density of 1-Chloroethyl cyclohexyl carbonate is approximately 1.12 to 1.13 g/cm³, making it slightly denser than water.[1][4] In terms of solubility, it is readily soluble in common organic solvents such as toluene, acetone, chloroform, and tetrahydrofuran (THF).[1] Specific solubility data in aqueous solutions is not widely reported, but its structure, featuring a hydrophobic cyclohexyl group, suggests low solubility in water.[3]

Safety and Handling Considerations

From a physical standpoint, proper storage and handling are dictated by its properties. It should be stored in a sealed, cool, and dry environment.[5] One source recommends storage below 15°C to ensure stability.[1]

Health and Safety:

  • The compound is irritating to the skin, mucous membranes, and eyes.[1]

  • It may cause an allergic skin reaction and is suspected of causing genetic defects.[7][11]

  • Appropriate personal protective equipment (PPE), including glasses, gloves, and protective clothing, is mandatory when handling this substance.[1][10][11]

  • Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[10][11]

Conclusion

This technical guide has detailed the essential physical properties of 1-Chloroethyl cyclohexyl carbonate. Understanding these characteristics—from its liquid state and density to its thermal properties and solubility—is crucial for its safe handling, storage, and effective use in research and synthetic applications. The data presented, drawn from reliable safety and technical data sheets, provides a solid foundation for professionals working with this chemical intermediate.

References

  • FramoChem. (n.d.). 1-CHLOROETHYL CYCLOHEXYL CARBONATE.
  • CymitQuimica. (n.d.). CAS 99464-83-2: 1-Chloroethyl cyclohexyl carbonate.
  • Echemi. (n.d.). Buy 1-Chloroethyl cyclohexyl carbonate from ATK CHEMICAL COMPANY LIMITED.
  • Home Sunshine Pharma. (n.d.). 1-Chloroethyl Cyclohexyl Carbonate CAS 99464-83-2.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1-Chloroethyl cyclohexyl carbonate.
  • TCI Chemicals. (2025, May 8). SAFETY DATA SHEET - 1-Chloroethyl Cyclohexyl Carbonate.
  • PubChem. (n.d.). [(1R)-1-chloroethyl] cyclohexyl carbonate.
  • Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Buy 1-Chloroethyl cyclohexyl carbonate Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD.
  • ChemicalBook. (n.d.). 1-Chloroethyl cyclohexyl carbonate CAS#: 99464-83-2.
  • BioCrick. (n.d.). 1-Chloroethyl cyclohexyl carbonate datasheet.
  • Merck. (n.d.). 1-Chloroethyl cyclohexyl carbonate | 99464-83-2.
  • Merck Millipore. (2024, June 21). SAFETY DATA SHEET.
  • LookChem. (n.d.). 1-Chloroethyl cyclohexyl carbonate CAS 99464-83-2.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Application of Chloromethyl Cyclohexyl Carbonate in Prodrug Development

Executive Summary In the landscape of rational drug design, the modification of active pharmaceutical ingredients (APIs) into prodrugs is a standard strategy to overcome poor oral bioavailability, limited cellular permea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the modification of active pharmaceutical ingredients (APIs) into prodrugs is a standard strategy to overcome poor oral bioavailability, limited cellular permeability, or suboptimal pharmacokinetic profiles. Chloromethyl cyclohexyl carbonate (CAS: 40510-86-9) has emerged as a critical electrophilic reagent for synthesizing acyloxyalkyl prodrugs. By appending a lipophilic cyclohexyl carbonate promoiety to polar APIs (such as boronic acids or carboxylic acids), researchers can significantly enhance membrane permeability.

This technical guide provides an in-depth analysis of the molecular weight and density of chloromethyl cyclohexyl carbonate, detailing how these physicochemical properties dictate experimental design, stoichiometric precision, and handling protocols in the laboratory.

Physicochemical Properties & Quantitative Data

Understanding the baseline physicochemical metrics of chloromethyl cyclohexyl carbonate is non-negotiable for reproducible synthesis. Below is a consolidated table of its core properties.

PropertyValueClinical / Synthetic Relevance
Chemical Name Chloromethyl cyclohexyl carbonateStandard nomenclature for procurement.
CAS Registry Number 40510-86-9Unique identifier for regulatory documentation[1].
Molecular Formula C8H13ClO3Determines elemental composition.
Molecular Weight 192.64 g/mol Critical for Stoichiometry: Used to calculate exact molar equivalents during API alkylation[1].
Density ~1.10 - 1.15 g/cm³ (Estimated)*Critical for Dispensing: Required for converting mass to volume for air-tight syringe transfers.
Physical State Colorless to light yellow liquidVisual indicator of reagent purity and potential degradation.

*Note on Density: While the exact density of the cyclohexyl derivative is highly lot-dependent, structural analogs such as chloromethyl ethyl carbonate possess a density of 1.196 g/cm³[2]. The bulkier, carbon-rich cyclohexyl ring slightly lowers the overall density. For GMP workflows, lot-specific density must be determined via pycnometry prior to use.

The Causality of Molecular Weight and Density in Experimental Design

As a Senior Application Scientist, it is vital to understand why we care about molecular weight and density beyond simple data logging. These two properties form the bedrock of a self-validating synthetic system.

The Role of Molecular Weight in Stoichiometric Control

In prodrug synthesis, the API often contains multiple nucleophilic sites (e.g., amines, hydroxyls, and carboxylates). Over-alkylation leads to complex mixtures and plummets the yield of the target mono-alkylated prodrug. The molecular weight of chloromethyl cyclohexyl carbonate (192.64 g/mol ) is utilized to calculate precise molar equivalents (typically 1.5 to 2.0 eq)[3]. By strictly controlling the stoichiometry based on exact molecular weight, chemists can kinetically favor the alkylation of the most nucleophilic site, ensuring a high-purity product profile.

The Role of Density in Moisture-Free Volumetric Dispensing

Chloromethyl cyclohexyl carbonate features a highly electrophilic chloromethyl group that is susceptible to hydrolytic degradation upon exposure to ambient humidity (degrading into cyclohexanol, formaldehyde, and hydrochloric acid). Weighing this reagent on an open analytical balance introduces unacceptable moisture exposure. Therefore, the standard protocol dictates transferring the reagent using an inert, air-tight syringe. The density of the liquid is the mathematical bridge that allows the chemist to convert the required stoichiometric mass (derived from the molecular weight) into a precise volume for syringe dispensing.

Experimental Workflows & Logical Relationships

The following diagram illustrates the logical workflow of utilizing chloromethyl cyclohexyl carbonate in a prodrug synthesis campaign, highlighting where molecular weight and density actively govern the process.

Workflow Step1 API (Nucleophile) Preparation Step3 Alkylation Reaction (Requires MW for Equivalents) Step1->Step3 Base (K2CO3) Step2 Volumetric Dispensing (Requires Density data) Step2->Step3 Air-tight Syringe Step5 Prodrug Isolation (Lipophilic Carbonate) Step3->Step5 Substitution Reaction Step4 Finkelstein Catalysis (KI Addition) Step4->Step3 In situ Iodination

Caption: Logical workflow for prodrug synthesis, demonstrating the practical application of density and molecular weight.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Chloromethyl Cyclohexyl Carbonate

This protocol outlines the generation of the reagent itself, utilizing a highly controlled low-temperature environment to prevent exothermic decomposition[4].

  • Setup: Flame-dry a multineck round-bottom flask under an argon atmosphere to ensure a strictly anhydrous environment.

  • Reagent Loading: Add 3.0 g of cyclohexanol and 2.4 mL of anhydrous pyridine into 30 mL of anhydrous methylene chloride (DCM).

  • Thermal Control: Submerge the reaction flask in a dry ice/acetone bath to cool the solution to exactly -78°C. Causality: The subsequent reaction is highly exothermic; -78°C prevents the degradation of the resulting carbonate.

  • Addition: Slowly add chloromethyl chloroformate dropwise via an addition funnel. Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct and driving the equilibrium toward product formation.

  • Workup: Allow the reaction to slowly warm to room temperature, wash with cold water to remove pyridinium chloride salts, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

Protocol B: Application in Prodrug Synthesis (API Alkylation)

This protocol describes the attachment of the cyclohexyl carbonate promoiety to an API (e.g., a boronic acid beta-lactamase inhibitor like QPX7728)[3].

  • API Preparation: In a flame-dried 10 mL flask under nitrogen, charge the API (1.0 mmol), potassium carbonate (3.0 mmol, as a base to deprotonate the API), and potassium iodide (3.0 mmol).

  • Solvent Addition: Add 4 mL of anhydrous N,N-Dimethylformamide (DMF) to dissolve the reagents.

  • Volumetric Dispensing: Calculate the required mass of chloromethyl cyclohexyl carbonate for 2.0 mmol (2.0 mmol × 192.64 g/mol = 385.28 mg). Using the lot-specific density (e.g., 1.15 g/mL), calculate the required volume ( 385.28 mg/1150 mg/mL=0.335 mL ). Draw 0.335 mL of the reagent into an air-tight syringe and inject it through the septum into the reaction mixture.

  • Finkelstein Catalysis: Heat the mixture to 50°C for 12 hours. Causality: The potassium iodide (KI) drives a Finkelstein reaction, converting the relatively unreactive alkyl chloride into a highly reactive alkyl iodide in situ. This drastically accelerates the nucleophilic substitution, allowing the reaction to proceed at a mild 50°C, thereby preventing thermal degradation of the API[3].

  • Isolation: Quench the reaction with water, extract with an organic solvent (e.g., hexane or TBME), and purify via HPLC.

References

  • Synthesis of Chloromethyl Cyclohexyl Carbonate PrepChem URL:[Link]

  • Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

reactivity and stability of Chloromethyl cyclohexyl carbonate

Executive Summary As a Senior Application Scientist specializing in pharmacokinetics and molecular optimization, I frequently encounter the challenge of improving the oral bioavailability of highly polar active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in pharmacokinetics and molecular optimization, I frequently encounter the challenge of improving the oral bioavailability of highly polar active pharmaceutical ingredients (APIs). One of the most robust and field-proven strategies in our synthetic arsenal is the generation of (alkoxycarbonyloxy)methyl prodrugs. At the core of this methodology is Chloromethyl cyclohexyl carbonate (CMCC) , a bifunctional alkylating reagent. This whitepaper provides an in-depth technical analysis of CMCC’s reactivity profile, hydrolytic stability, and its critical role in modern drug development, offering self-validating experimental workflows for bench scientists.

Physicochemical Profiling of CMCC

CMCC acts as an electrophilic promoiety donor. Its structure comprises a highly reactive chloromethyl group linked to a lipophilic cyclohexyl carbonate. This dual nature allows it to easily alkylate nucleophilic APIs (such as carboxylic acids, phosphates, and boronates) while simultaneously masking their polarity to facilitate passive transcellular permeability across the intestinal epithelium [1].

Table 1: Key Physicochemical Properties of CMCC

PropertyValue / Description
Chemical Name Chloromethyl cyclohexyl carbonate
CAS Number 40510-86-9 [3]
Molecular Formula C8H13ClO3
Molecular Weight 192.06 g/mol
Appearance Colorless to pale yellow liquid
Primary Function Electrophilic alkylating reagent for prodrug synthesis
Storage Requirement Moisture-free, inert atmosphere (Argon/N2) at 2–8°C

Mechanistic Reactivity: The Alkylation Paradigm

The primary synthetic utility of CMCC lies in its chloromethyl group, which undergoes an S_N2 displacement when exposed to a nucleophilic API. However, the inherent electrophilicity of the primary chloride is often insufficient for sterically hindered or weakly nucleophilic substrates.

The Finkelstein Advantage: To overcome this activation energy barrier, we routinely employ a Finkelstein reaction in situ. By introducing a catalytic or stoichiometric amount of Sodium Iodide (NaI), the chloromethyl group is converted into an iodomethyl intermediate. Iodine is a vastly superior leaving group (due to its larger atomic radius and polarizability), which accelerates the S_N2 displacement, minimizes side reactions, and dramatically improves overall yields [2].

G API API Nucleophile (e.g., R-COO⁻) TS Transition State [R-COO---CH₂---I]⁻ API->TS CMCC CMCC (Cl-CH₂-O-CO-O-Cy) CMCC->TS Base / NaI Catalyst Prodrug Prodrug (R-COO-CH₂-O-CO-O-Cy) TS->Prodrug SN2 Displacement Byproduct Leaving Group (I⁻ / Cl⁻) TS->Byproduct

Figure 1: SN2 alkylation pathway of an API utilizing CMCC via Finkelstein catalysis.

Stability Dynamics: Storage and In Vivo Cleavage

Understanding the stability of both the CMCC reagent and the resulting prodrug is critical for successful formulation and pharmacokinetic targeting.

Storage and Hydrolytic Stability

CMCC is highly sensitive to moisture. Hydrolysis of the chloromethyl group yields unstable intermediates that spontaneously decompose into cyclohexanol, formaldehyde, carbon dioxide, and hydrochloric acid. Consequently, CMCC must be handled under strict anhydrous conditions.

Furthermore, the isolated neutral prodrugs formed via CMCC (especially boronic acid derivatives) are often prone to oxidative degradation during shelf storage. As demonstrated in the clinical development of beta-lactamase inhibitor prodrugs (e.g., QPX7831), converting these neutral prodrugs into stable sodium salts via lyophilization with sodium carbonate is a mandatory step to ensure long-term shelf stability [1].

In Vivo Enzymatic Cleavage

The true elegance of the CMCC-derived prodrug lies in its biological activation. The prodrug is designed to remain intact in the acidic environment of the stomach, ensuring oral absorption. Once in the systemic circulation, ubiquitous carboxylesterases target the carbonate linkage.

Table 2: Comparative In Vitro Half-Lives of Prodrug Moieties[1]

Prodrug Promoiety TypeHuman Serum (T_1/2)Human Liver Microsomes (T_1/2)
Simple Alkyl Double-Ester> 120 min< 5 min
Cyclohexyl Carbonate (CMCC) ~ 45 min < 5 min
Oxetane-substituted Carbonate< 5 min< 5 min

The cleavage mechanism is a self-immolative cascade: esterase hydrolysis yields an unstable hemiacetal, which rapidly collapses to release the active API, alongside benign byproducts.

G Prodrug Prodrug (R-X-CH₂-O-CO-O-Cy) Esterase Esterase Enzyme Prodrug->Esterase Hemiacetal Hemiacetal Intermediate (R-X-CH₂-OH) Esterase->Hemiacetal Hydrolysis Byproduct1 Cyclohexanol + CO₂ Esterase->Byproduct1 ActiveDrug Active Drug (R-X-H) Hemiacetal->ActiveDrug Spontaneous Decomposition Formaldehyde Formaldehyde (HCHO) Hemiacetal->Formaldehyde

Figure 2: Enzymatic cleavage mechanism of (cyclohexyloxy)carbonyloxymethyl prodrugs.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in causality and validation checkpoints.

Protocol 1: Synthesis of a Prodrug using CMCC

Objective: Alkylate a polar API (e.g., a carboxylic or boronic acid) to form a lipophilic prodrug.

  • Nucleophile Preparation: Dissolve 1.0 equivalent of the API in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that solvates the API without providing protons that would quench the electrophile.

  • Deprotonation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIEA). Stir for 15 minutes. Causality: DIEA is a non-nucleophilic base that deprotonates the API, increasing its nucleophilicity without competing for the CMCC S_N2 site.

  • Catalyst Integration: Add 0.5 equivalents of anhydrous Sodium Iodide (NaI). Causality: Initiates the Finkelstein reaction to generate the highly reactive iodomethyl intermediate.

  • Alkylation: Dropwise addition of 1.2 equivalents of CMCC at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (TLC/LC-MS): Confirm the disappearance of the API mass and the appearance of the Prodrug mass (API mass + 155 Da).

  • Salt Conversion (Crucial for Stability): Following purification, dissolve the neutral prodrug in a 1:1 Acetonitrile/Water mixture. Adjust to pH 8 using 0.1 N Na₂CO₃. Lyophilize the solution to yield the sodium salt of the prodrug [1]. Causality: This prevents oxidative degradation during long-term storage.

Protocol 2: In Vitro Serum Stability Assay

Objective: Determine the enzymatic cleavage half-life of the synthesized prodrug.

  • Matrix Preparation: Thaw pooled human serum and equilibrate to 37°C in a shaking incubator.

  • Spiking: Introduce the prodrug to achieve a final concentration of 1 µM. Causality: Utilizing a low concentration ensures the esterase enzymes are not saturated, strictly maintaining first-order degradation kinetics.

  • Aliquot Sampling: At T=0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent denatures the serum esterases instantly, halting the reaction and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to plot the exponential decay of the prodrug and calculate the T_1/2.

Conclusion

Chloromethyl cyclohexyl carbonate remains a cornerstone reagent in the pharmacokinetic optimization of modern therapeutics. By mastering its reactivity profile—specifically leveraging Finkelstein catalysis for synthesis and understanding its self-immolative enzymatic cleavage pathway—drug development professionals can effectively bypass the bioavailability bottlenecks of highly polar APIs.

References

  • Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Compounds and compositions thereof (US9487500B2)
  • Chloromethyl cyclohexyl carbonate (C8H13ClO3) - PubChemLite Source: PubChemLite Database URL:[Link]

Exploratory

understanding the mechanism of action for Chloromethyl cyclohexyl carbonate

Engineering Oral Bioavailability: The Mechanism of Action of Chloromethyl Cyclohexyl Carbonate in Prodrug Design As drug development increasingly targets complex, polar molecules—such as boronic acids, phosphonates, and...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Oral Bioavailability: The Mechanism of Action of Chloromethyl Cyclohexyl Carbonate in Prodrug Design

As drug development increasingly targets complex, polar molecules—such as boronic acids, phosphonates, and highly functionalized carboxylic acids—achieving oral bioavailability remains a formidable pharmacokinetic hurdle. These highly polar active pharmaceutical ingredients (APIs) often suffer from poor intestinal permeability. To circumvent this, application scientists employ promoieties to transiently mask polar functional groups.

Among the most effective reagents for this purpose is Chloromethyl cyclohexyl carbonate (CMC) . This technical guide explores the dual-phase mechanism of action of CMC: its chemical utility as a conjugation reagent and its biological mechanism as a cleavable alkoxycarbonyloxyalkyl linker.

The Chemical Mechanism: Rationale and Conjugation

The design of an effective prodrug requires a delicate balance. The promoiety must be stable enough to survive the acidic environment of the stomach and the apical membrane of the enterocyte, yet labile enough to release the active drug once in systemic circulation.

Causality in Reagent Selection: CMC is engineered with two distinct functional domains:

  • The Chloromethyl Group (Electrophile): The carbon attached to the chlorine atom is highly electrophilic. During synthesis, this allows for an efficient SN​2 nucleophilic substitution reaction when exposed to the API's nucleophilic center (e.g., a carboxylate or boronate oxygen).

  • The Cyclohexyl Ring (Steric Shield): The bulky cyclohexyl group provides critical steric hindrance. This bulk protects the adjacent carbonate ester bond from premature chemical hydrolysis in the gastrointestinal tract, ensuring the prodrug remains intact during absorption[1].

G Cyclohexanol Cyclohexanol CMC Chloromethyl Cyclohexyl Carbonate (CMC) Cyclohexanol->CMC Pyridine, DCM 0°C to RT Chloroformate Chloromethyl Chloroformate Chloroformate->CMC Prodrug Alkoxycarbonyloxyalkyl Prodrug CMC->Prodrug Base, KI DMF, 50°C API Active API (e.g., Boronic Acid) API->Prodrug

Chemical synthesis workflow of CMC and subsequent API conjugation.

Protocol 1: Synthesis of Chloromethyl Cyclohexyl Carbonate

This protocol describes the synthesis of the CMC reagent itself[2].

  • Preparation: Flame-dry a reaction flask under vacuum and back-fill with nitrogen.

  • Reagent Mixing: Dissolve 5.0 mmol of chloromethyl chloroformate and 5.1 mmol of pyridine in 30 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the reaction.

  • Addition: Slowly add 5.0 mmol of cyclohexanol dropwise.

  • Reaction: Allow the mixture to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC).

  • Purification: Once the cyclohexanol is consumed, remove solvents under reduced pressure. Purify the residue via silica gel flash chromatography to yield pure CMC as a colorless oil.

Protocol 2: Conjugation to an API (Self-Validating Workflow)

This protocol details the attachment of CMC to a polar API, utilizing an in situ Finkelstein reaction[1].

  • Setup: Charge a flask with the API (e.g., 1 mmol of a boronic acid disodium salt), potassium carbonate (3 mmol), and potassium iodide (3 mmol).

    • Causality Note: Potassium iodide is critical. It converts the chloromethyl group of CMC into a highly reactive iodomethyl intermediate in situ, drastically accelerating the SN​2 conjugation.

  • Solvent & Reagent: Add 4 mL of anhydrous DMF, followed by 2 mmol of CMC.

  • Incubation: Stir at 50 °C for 12 hours under nitrogen.

  • Validation: Monitor the reaction via LCMS. The protocol is self-validating: the reaction is deemed successful and complete only when the mass of the free API strictly correlates with the appearance of the prodrug mass, with no trapped intermediates.

The Biological Mechanism: In Vivo Cleavage

Once the CMC-prodrug is absorbed across the intestinal epithelium, it must be rapidly converted back to the active API. The alkoxycarbonyloxyalkyl linker utilizes a highly predictable, two-step enzymatic and chemical cascade[3][4].

  • Enzymatic Hydrolysis: Non-specific carboxylesterases, highly abundant in human liver microsomes and serum, recognize the exposed carbonate ester. The esterase cleaves the bond between the cyclohexyl group and the carbonate, releasing cyclohexanol.

  • Spontaneous Elimination: The cleavage leaves behind a highly unstable hydroxymethyl intermediate attached to the API. Because this intermediate is thermodynamically unstable at physiological pH, it undergoes rapid, spontaneous decomposition.

  • Release: The intermediate collapses, breaking the final carbon-oxygen bond to release the fully active API, alongside carbon dioxide ( CO2​ ) and formaldehyde as byproducts.

G Prodrug CMC-Prodrug (Absorbed in Intestine) Intermediate Unstable Hydroxymethyl Intermediate Prodrug->Intermediate Enzymatic Hydrolysis Esterase Carboxylesterases (Liver/Serum) Esterase->Intermediate ActiveDrug Active API (Systemic Circulation) Intermediate->ActiveDrug Spontaneous Decomposition Byproducts Byproducts: CO2 + Formaldehyde + Cyclohexanol Intermediate->Byproducts Elimination

In vivo enzymatic cleavage and spontaneous decomposition of the CMC-prodrug.

Protocol 3: In Vitro Stability and Cleavage Assay

To validate the biological mechanism, an in vitro cleavage assay using human liver microsomes is required[1].

  • Incubation: Incubate 1 µM of the CMC-prodrug in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (1 mg/mL protein) at 37 °C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Validation: Calculate the half-life ( t1/2​ ). The molar rate of prodrug disappearance must perfectly match the molar rate of active API appearance.

Quantitative Data Presentation

The integration of CMC into a prodrug design drastically shifts the pharmacokinetic profile of the parent molecule. The tables below summarize the expected quantitative shifts based on the successful development of QPX7831 (a CMC-prodrug of the boronic acid β-lactamase inhibitor QPX7728)[1].

Table 1: Comparative Pharmacokinetic & Physicochemical Properties

PropertyFree API (e.g., QPX7728)CMC-Prodrug (e.g., QPX7831)Causality / Impact
Log D (pH 7.4) Highly negative (Polar)~ 0.33Masking the polar group increases lipophilicity, enabling passive transcellular diffusion.
Oral Bioavailability (Monkeys) ~ 20%> 50%Enhanced intestinal permeability prevents drug loss in the GI tract.
Aqueous Solubility (pH 7.2) High> 100 mg/mL (as Sodium Salt)Prodrug salt formation maintains necessary solubility for dissolution in gastric fluids.

Table 2: In Vitro Stability and Cleavage Kinetics

MatrixHalf-Life ( t1/2​ )Primary Mechanism of Action
Aqueous Buffer (pH 7.4) > 24 hoursDemonstrates chemical stability; prevents premature degradation prior to absorption.
Human Serum ~ 45 minutesModerate enzymatic cleavage by serum esterases.
Human Liver Microsomes < 10 minutesRapid first-pass metabolism by concentrated hepatic carboxylesterases; ensures fast API release.

Conclusion

Chloromethyl cyclohexyl carbonate represents a triumph of rational chemical design in pharmacology. By leveraging the steric bulk of a cyclohexyl ring and the predictable enzymatic lability of a carbonate ester, CMC allows application scientists to temporarily neutralize the polarity of complex APIs. The self-validating nature of its conjugation and the highly efficient, spontaneous decomposition of its intermediate make it a gold-standard promoiety for developing orally bioavailable therapeutics.

References

  • Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Phosphonate prodrugs: an overview and recent advances Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Chloromethyl Cyclohexyl Carbonate Source: PrepChem URL:[Link]

  • Prodrugs phosphorus-containing compounds (US Patent 6312662B1)

Sources

Foundational

Advanced Safety and Handling Protocols for Chloromethyl Cyclohexyl Carbonate in Prodrug Development

Executive Summary Chloromethyl cyclohexyl carbonate (CMCC) is an essential electrophilic reagent in modern drug discovery, primarily utilized to synthesize orally bioavailable prodrugs[1]. By masking polar functional gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl cyclohexyl carbonate (CMCC) is an essential electrophilic reagent in modern drug discovery, primarily utilized to synthesize orally bioavailable prodrugs[1]. By masking polar functional groups (such as carboxylic acids or amines) with a lipophilic cyclohexyl carbonate moiety, researchers can drastically improve the pharmacokinetic properties, cellular permeability, and target delivery of active pharmaceutical ingredients (APIs)[2]. This strategy has been successfully employed in the development of boronic acid β-lactamase inhibitors (e.g., QPX7831)[1] and various antiviral agents.

However, the inherent electrophilicity that makes CMCC an excellent alkylating agent also renders it hazardous and highly sensitive to environmental conditions[3]. This technical guide outlines the mechanistic rationale behind its handling precautions, hazard mitigation strategies, and validated experimental protocols for researchers and drug development professionals.

Chemical Profile & Reactivity Dynamics

CMCC operates via a classic bimolecular nucleophilic substitution ( SN​2 ) mechanism. The highly polarized carbon-chlorine bond in the chloromethyl group creates a strong electrophilic center. When exposed to nucleophiles (such as the carboxylate or amine of an API), the chloride is displaced, forming a stable prodrug linkage[1].

Causality of Instability: The same electrophilic nature makes CMCC highly susceptible to hydrolysis. In the presence of atmospheric moisture, water acts as a competing nucleophile, cleaving the chloromethyl group to release hydrochloric acid (HCl), formaldehyde, and cyclohexanol[3]. This not only degrades the reagent—plummeting reaction yields—but also generates pressurized, corrosive gases within sealed storage containers.

Table 1: Physicochemical Properties and Hazard Profile of CMCC

ParameterDescription / ValueCausality / Implication
Chemical Class Alkylating Agent / Chloromethyl CarbonateHighly reactive electrophile; requires strict stoichiometric control[3].
Physical State Colorless to light yellow liquidVisually inspect for cloudiness (indicates moisture contamination/polymerization).
Moisture Sensitivity High (Hydrolyzes rapidly)Must be stored under inert gas (Argon/Nitrogen) to prevent HCl gas generation[3].
Primary Hazard (GHS) H317: May cause allergic skin reactionCovalently binds to skin proteins, acting as a sensitizer[4][5].
Storage Temperature 2–8 °CLow temperatures suppress auto-degradation and maintain reagent integrity.

Hazard Assessment & Mitigation Logic

Because CMCC is a reactive alkylating agent, it poses significant toxicological risks. Alkylating agents can indiscriminately bind to nucleophilic sites on biological macromolecules, including the amino, sulfhydryl, and imidazole groups of proteins, as well as the nitrogenous bases of DNA and RNA[6]. This indiscriminate binding is the root cause of its classification as a skin sensitizer and potential mutagen[4][5].

Hazards CMCC Chloromethyl Cyclohexyl Carbonate (CMCC) Prop1 Highly Electrophilic (Alkylating Agent) CMCC->Prop1 Prop2 Moisture Sensitive (Hydrolytically Unstable) CMCC->Prop2 Risk1 DNA/Protein Alkylation (Sensitization/Toxicity) Prop1->Risk1 Risk2 Exothermic Degradation (HCl Gas Release) Prop2->Risk2 Mit1 Fume Hood & PPE (Nitrile Gloves, Goggles) Risk1->Mit1 Mit2 Anhydrous Conditions (Schlenk Line, Argon) Risk2->Mit2

Figure 1: Logical relationship between CMCC's chemical properties and mitigation strategies.

Self-Validating Experimental Protocol: Prodrug Synthesis

The following protocol details the synthesis of a prodrug via the alkylation of an API using CMCC. This workflow incorporates a Finkelstein reaction (using Potassium Iodide) to accelerate the reaction and maximize yield[1].

Step-by-Step Methodology:

  • Preparation & Inert Atmosphere:

    • Action: Flame-dry a round-bottom flask and purge with Argon. Add the API (1.0 eq) and anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) to achieve a 0.1–0.5 M concentration[1][3].

    • Causality: Argon displaces atmospheric moisture, preventing the hydrolysis of CMCC into HCl and cyclohexanol[3].

  • Catalyst & Base Addition:

    • Action: Add Cesium Carbonate ( Cs2​CO3​ , 3.0 eq) and Potassium Iodide (KI, 3.0 eq) to the solution[1].

    • Causality: Cs2​CO3​ deprotonates the API to enhance its nucleophilicity. KI serves as a catalyst; the iodide ion displaces the chloride on CMCC in situ, forming an iodomethyl intermediate. Iodide is a superior leaving group compared to chloride, significantly lowering the activation energy of the subsequent API alkylation[1].

  • Temperature Control & Reagent Addition:

    • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add neat CMCC (3.0 eq) dropwise[1][3].

    • Causality: The alkylation is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway, which could otherwise lead to the degradation of the API or the promotion of unwanted dialkylation side-products[3].

  • Reaction Propagation & Monitoring:

    • Action: Remove the ice bath and heat the mixture to 50 °C for 2 hours (or allow to stir at room temperature for 16 hours, depending on API stability)[1][3]. Monitor via LC-MS to validate the complete consumption of the starting amine/carboxylate.

  • Quenching & Workup:

    • Action: Cool back to 0 °C and quench slowly with deionized water. Extract the aqueous layer with Hexane or tert-Butyl methyl ether (TBME)[1]. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1][3].

    • Causality: Water neutralizes unreacted CMCC and dissolves inorganic salts ( Cs2​CO3​ , KI). Hexane/TBME selectively partitions the lipophilic prodrug away from the polar DMSO solvent, acting as a self-purifying extraction step.

Workflow Start Prepare API & CMCC Atmosphere Purge with Argon/N2 (Prevent Hydrolysis) Start->Atmosphere Cooling Cool to 0 °C (Control Exotherm) Atmosphere->Cooling Base Add Cs2CO3 & KI (In situ Iodination) Cooling->Base React Heat to 50 °C for 2h Base->React Monitor Monitor via LC-MS React->Monitor Monitor->React Incomplete Quench Quench with H2O at 0 °C Monitor->Quench Complete Extract Extraction (Hexane/TBME) Quench->Extract Purify Silica Gel Chromatography Extract->Purify

Figure 2: Step-by-step experimental workflow for API alkylation using CMCC.

Emergency Response & Decontamination

In the event of a spill, standard absorbent materials (e.g., vermiculite or sand) should be used to contain the liquid[4]. Because CMCC is an alkylating agent, the contaminated area must be chemically neutralized to destroy the electrophilic warhead.

Decontamination Protocol: Apply a dilute, weak nucleophilic solution (such as 5% aqueous ammonia or saturated sodium bicarbonate) to the spill area. Causality: The weak base will safely hydrolyze the chloromethyl group into harmless byproducts (cyclohexanol, formaldehyde, and chloride salts) without triggering a violent, uncontrolled exothermic reaction that could aerosolize the chemical. Contaminated PPE must be disposed of as hazardous chemical waste, as CMCC can permeate certain glove materials over extended exposure periods[3].

References

  • Matrix Scientific. (January 23, 2018). SAFETY DATA SHEET: Chloromethyl cyclohexyl carbonate.
  • Hecker, S. J., et al. (November 24, 2021). Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728.
  • Pivot Investment Holdings Pte. Ltd. (2014). Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds (US20140121367A1).
  • Benchchem.
  • Matrix Scientific. (January 23, 2018). Chloromethyl cyclohexyl carbonate GHS label elements.
  • Knowde. Industrial Uses of Chloromethyl Ethyl Ether. Knowde.

Sources

Exploratory

The Strategic Application of Chloromethyl Cyclohexyl Carbonate (CMCC) in Prodrug Development

Executive Summary In the highly specialized field of medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a biologically active molecule is often as critical as refining its pharmacodynamic potency. Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly specialized field of medicinal chemistry, optimizing the pharmacokinetic (PK) profile of a biologically active molecule is often as critical as refining its pharmacodynamic potency. Chloromethyl cyclohexyl carbonate (CMCC) has emerged as a cornerstone reagent for synthesizing alkoxycarbonyloxyalkyl prodrugs. By masking polar functional groups—such as carboxylic acids, phosphates, and boronic acids—CMCC significantly enhances the lipophilicity, oral bioavailability, and cellular permeability of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of CMCC, detailing its physicochemical properties, the mechanistic causality behind its in vivo cleavage, and field-proven experimental protocols for its application.

Chemical Identity and Physicochemical Profiling

Chloromethyl cyclohexyl carbonate is a highly reactive electrophilic linker. Its structure consists of a lipophilic cyclohexyl ring bonded to a carbonate group, which is in turn attached to a chloromethyl moiety. This unique structural triad allows it to act as an efficient alkylating agent while imparting significant membrane-permeating properties to the resulting prodrug.

Table 1: Physicochemical Properties of CMCC

ParameterValue
Chemical Name Chloromethyl cyclohexyl carbonate
Molecular Formula C8H13ClO3[1]
Monoisotopic Mass 192.0553 Da[1]
SMILES String C1CCC(CC1)OC(=O)OCCl[1]
Physical State Colorless liquid[2]
Primary Application Alkoxycarbonyloxyalkylating agent for prodrugs[3]

Mechanistic Rationale: The "Double Prodrug" Cascade

The design of CMCC-derived prodrugs relies on a sophisticated, self-immolative mechanism. These molecules function as "double prodrugs," meaning they undergo a biologically triggered two-step biotransformation to release the active species[4].

Causality of the Design:

  • Lipophilic Masking: The cyclohexyl carbonate moiety masks the ionizable, polar groups of the API, preventing premature ionization in the gastrointestinal tract and facilitating passive diffusion across lipid bilayers.

  • Enzymatic Trigger: Once in systemic circulation or hepatic tissue, ubiquitous non-specific esterases target the sterically accessible carbonate ester bond.

  • Spontaneous Decomposition: The enzymatic cleavage yields a highly unstable hemiacetal intermediate. This intermediate spontaneously collapses, driving the reaction forward through entropy by releasing carbon dioxide gas, formaldehyde, cyclohexanol, and the fully active API.

Mechanism P1 Intact Prodrug (Drug-CMCC Conjugate) E1 Enzymatic Hydrolysis (Esterases) P1->E1 P2 Hemiacetal Intermediate + Cyclohexanol E1->P2 Cleavage S1 Spontaneous Decomposition P2->S1 P3 Active Drug Release + CO2 + Formaldehyde S1->P3 Decarboxylation

Fig 1. In vivo cascade cleavage mechanism of CMCC-derived double prodrugs.

Experimental Methodologies: Synthesis and Conjugation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality to maximize yield and purity.

Protocol A: Synthesis of Chloromethyl Cyclohexyl Carbonate (CMCC)

Objective: Synthesize the prodrug linker from cyclohexanol and chloromethyl chloroformate[5].

  • Preparation: Flame-dry a reaction flask under vacuum and back-fill with nitrogen. Causality: An strictly anhydrous environment is mandatory to prevent the hydrolytic degradation of the moisture-sensitive chloromethyl chloroformate.

  • Reagent Mixing: Dissolve chloromethyl chloroformate (5.0 mmol) and pyridine (5.1 mmol) in 30 mL of anhydrous dichloromethane (DCM)[5].

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Causality: The reaction is highly exothermic; thermal control prevents the decomposition of the chloroformate and minimizes the formation of symmetrical carbonate side-products.

  • Addition: Slowly add cyclohexanol (5.0 mmol) dropwise to the stirred solution[5].

  • In-Process Control (IPC): Warm to room temperature and monitor via Thin-Layer Chromatography (TLC). The complete consumption of cyclohexanol acts as a self-validating checkpoint.

  • Purification: Remove solvents under reduced pressure and purify the residue via silica gel flash chromatography to afford pure CMCC[5].

Protocol B: Conjugation of CMCC to an Active Pharmaceutical Ingredient

Objective: Alkylate a carboxylic or boronic acid API (e.g., QPX7728) to form an orally bioavailable prodrug[3].

  • Preparation: In a flame-dried flask under nitrogen, dissolve the API disodium salt (1.0 mmol) in 4 mL of anhydrous DMF or DMSO[3].

  • Activation: Add potassium carbonate (K₂CO₃, 3.0 mmol) and potassium iodide (KI, 3.0 mmol)[3]. Causality: K₂CO₃ ensures complete deprotonation of the API, maximizing its nucleophilicity. KI is the critical catalyst; it drives an in situ Finkelstein reaction, converting the chloromethyl group of CMCC into a highly reactive iodomethyl intermediate. This dramatically lowers the activation energy for the subsequent Sₙ2 displacement.

  • Conjugation: Add CMCC (2.0 to 3.0 mmol) via syringe. Stir the mixture at 50 °C for 2 to 12 hours[3].

  • In-Process Control (IPC): Monitor the reaction continuously via LCMS and HPLC. The disappearance of the API peak and the emergence of the higher-mass prodrug peak validate the success of the Sₙ2 displacement[3].

  • Isolation: Cool to 0 °C, quench with water, and extract with an organic solvent (e.g., hexane or TBME). Adjust the aqueous layer to pH 5.5–6 if necessary, extract, dry over sodium sulfate, and lyophilize to obtain the final prodrug[3].

Workflow N1 Step 1: CMCC Synthesis Cyclohexanol + Chloromethyl Chloroformate N2 Reaction Conditions Pyridine, DCM, 0 °C to RT N1->N2 N3 Step 2: Prodrug Conjugation Active Drug + CMCC N2->N3 N4 Reaction Conditions K2CO3, KI, DMF, 50 °C N3->N4 N5 Final Prodrug Isolation Extraction & Lyophilization N4->N5

Fig 2. Experimental workflow for CMCC synthesis and subsequent prodrug conjugation.

Pharmacokinetic Impact & In Vitro Stability

The ultimate validation of a CMCC-derived prodrug lies in its pharmacokinetic cleavage profile. The prodrug must remain stable in the gastrointestinal tract and blood serum, yet cleave rapidly upon entering target tissues or the liver.

In vitro studies evaluating boronic acid β-lactamase inhibitor prodrugs (such as QPX7831) conjugated with CMCC demonstrate an optimal stability profile[3].

Table 2: In Vitro Cleavage Half-Lives of CMCC-Derived Prodrugs

Biological MatrixCleavage Rate / Half-LifePharmacokinetic Implication
Human Serum > 120 min (Very Slow)[3]Ensures high systemic stability during circulation, preventing premature API release.
Human Liver Microsomes Fast[3]Guarantees rapid hepatic conversion to the active API upon first-pass metabolism.
Rat / Monkey Microsomes Fast[3]Validates these species as accurate preclinical models for PK profiling.
Dog Liver Microsomes Significantly Slower[3]Highlights species-specific esterase variations, requiring caution in canine models.

Conclusion

Chloromethyl cyclohexyl carbonate (CMCC) is a highly effective, chemically logical tool for overcoming the pharmacokinetic limitations of polar APIs. By leveraging a self-immolative cascade cleavage mechanism, CMCC seamlessly bridges the gap between in vitro potency and in vivo bioavailability. When implemented with rigorous, self-validating synthetic protocols—such as Finkelstein-assisted Sₙ2 displacements and strict thermal controls—CMCC enables the reliable development of next-generation therapeutic agents.

References

  • "Chloromethyl cyclohexyl carbonate (C8H13ClO3) - PubChemLite", PubChem, URL: [Link]

  • "Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728", Journal of Medicinal Chemistry - ACS Publications, URL: [Link]

  • "WO2003091215A1 - 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b!

Sources

Foundational

discovery and history of Chloromethyl cyclohexyl carbonate

An in-depth technical analysis of the discovery, mechanistic rationale, and synthetic application of Chloromethyl cyclohexyl carbonate (CMCC) in modern drug development. Executive Summary Chloromethyl cyclohexyl carbonat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the discovery, mechanistic rationale, and synthetic application of Chloromethyl cyclohexyl carbonate (CMCC) in modern drug development.

Executive Summary

Chloromethyl cyclohexyl carbonate (CMCC) , identified by CAS Registry Number 40510-86-9, is a highly specialized "Type I" substituted methyl formyl reagent[1][2]. In the realm of medicinal chemistry, it serves as a critical lipophilic promoiety used to synthesize alkoxycarbonyloxyalkyl prodrugs[3]. By masking polar functional groups—such as carboxylic acids, phosphates, or boronic acids—CMCC drastically enhances the oral bioavailability and intestinal permeability of active pharmaceutical ingredients (APIs)[3]. This whitepaper explores the historical evolution of CMCC, the physicochemical causality behind its selection, and the self-validating synthetic protocols required for its application in modern drug discovery.

Historical Context & Discovery

The challenge of oral bioavailability for highly polar APIs has plagued drug development for decades. In the 1970s and 1980s, the discovery of acyloxyalkyl linkers (e.g., the acetoxymethyl group used in cefuroxime axetil) revolutionized the oral delivery of cephalosporins. However, simple alkyl esters often suffered from premature enzymatic cleavage in the gut lumen, preventing the intact prodrug from reaching systemic circulation.

To overcome this, researchers began exploring alkoxycarbonyloxyalkyl (carbonate) linkers. The carbonate linkage provided a different electronic environment, altering the susceptibility to esterase-mediated hydrolysis. CMCC emerged as a highly optimized reagent within this class[1]. The incorporation of the bulky, lipophilic cyclohexyl ring was discovered to provide a dual advantage:

  • LogP Enhancement: It significantly increased the lipophilicity of the prodrug, facilitating passive transcellular diffusion across the enterocyte membrane.

  • Steric Shielding: The sheer bulk of the cyclohexane ring sterically hindered premature attack by intestinal esterases, tuning the half-life of the prodrug to ensure it survived absorption before undergoing self-immolative cleavage in the hepatic system[3].

Recently, CMCC and its derivatives have been instrumental in the development of orally bioavailable boronic acid β -lactamase inhibitors, such as the QPX7728 program, highlighting its enduring relevance in contemporary drug design[3].

Mechanistic Rationale: The Self-Immolative Cleavage Pathway

The utility of CMCC lies in its predictable, self-immolative degradation pathway in vivo. When an API is conjugated with CMCC, it forms an API-CMCC prodrug. The causality of its activation is driven by hepatic and plasma esterases.

The esterase specifically targets the carbonate carbonyl. Upon hydrolysis, the cyclohexyl group is released as cyclohexanol, leaving behind a highly unstable hydroxymethyl intermediate attached to the API. This intermediate spontaneously collapses, releasing formaldehyde and carbon dioxide, thereby liberating the active therapeutic agent.

G Prodrug API-CMCC Prodrug (Lipophilic, Stable in Gut) Esterase Hepatic/Intestinal Esterases (Hydrolysis of Carbonate) Prodrug->Esterase Intermediate Hydroxymethyl API (Unstable Intermediate) Esterase->Intermediate Spontaneous Spontaneous Decomposition (Rapid Electron Cascade) Intermediate->Spontaneous Active Active API (Therapeutic Form) Spontaneous->Active Byproducts Formaldehyde + CO2 + Cyclohexanol (Metabolized/Excreted) Spontaneous->Byproducts

Self-immolative enzymatic cleavage pathway of CMCC-derived prodrugs in vivo.

Quantitative Data: Physicochemical Tuning via Promoiety Selection

The selection of CMCC over other chloromethyl carbonates is a calculated decision based on the desired pharmacokinetic profile. The table below summarizes the comparative physicochemical impact of various Type I reagents[1][3].

Promoiety PrecursorR-Group StructureRelative Lipophilicity ContributionEsterase Cleavage RatePrimary Application
Chloromethyl methyl carbonateMethylLowFastRapid systemic release
Chloromethyl cyclohexyl carbonate Cyclohexyl High Moderate/Slow High oral absorption, delayed release
Chloromethyl 2-methoxyethyl carbonate2-MethoxyethylLow (Polar)FastAqueous solubility enhancement
Chloromethyl oxetan-3-yl carbonateOxetan-3-ylModerate (Polar)ModerateBalancing solubility and half-life

Experimental Protocols

Workflow 1: Synthesis of Chloromethyl Cyclohexyl Carbonate (CMCC)

The synthesis of CMCC relies on a nucleophilic acyl substitution. The protocol below is designed as a self-validating system, ensuring high yield and purity[3].

G A Cyclohexanol (Nucleophile) C Pyridine / DCM (0°C to RT) A->C B Chloromethyl Chloroformate (Electrophile) B->C D Nucleophilic Acyl Substitution C->D E Chloromethyl Cyclohexyl Carbonate (CMCC) D->E F Pyridinium Chloride (Byproduct) D->F

Workflow for the synthesis of Chloromethyl cyclohexyl carbonate (CMCC).

Step-by-Step Methodology:

  • Preparation: To a stirred solution of chloromethyl chloroformate (5.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL), add pyridine (5.1 mmol, 1.02 eq)[3].

    • Causality: Pyridine acts as an acid scavenger. The slight excess ensures complete neutralization of the HCl byproduct, preventing acid-catalyzed degradation of the product.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath under a nitrogen atmosphere[3].

    • Causality: Chloromethyl chloroformate is highly reactive and prone to decomposition into phosgene and formaldehyde at elevated temperatures. The 0 °C environment controls the exothermic nucleophilic attack.

  • Addition: Slowly add cyclohexanol (5.0 mmol, 1.0 eq) dropwise[3].

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, remove the solvents under reduced pressure. Purify the residue via silica gel flash chromatography[3].

  • Validation (1H NMR): Validate the synthesized CMCC (C8H13ClO3, MW: 192.06)[4] via NMR (300 MHz, CDCl3): δ 5.72 (s, 2H), 4.74–4.62 (m, 1H), 1.98–1.92 (m, 2H), 1.81–1.69 (m, 2H), 1.42–1.25 (m, 5H)[3]. The singlet at 5.72 ppm is the self-validating marker for the intact −OCH2​Cl group.

Workflow 2: Conjugation of CMCC to an API (Prodrug Synthesis)

Attaching CMCC to a sterically hindered API (e.g., a boronic acid or complex carboxylate) requires overcoming the poor leaving-group ability of the chloride ion.

Step-by-Step Methodology:

  • Preparation: Dissolve the API (e.g., disodium salt, 1.0 mmol) in anhydrous DMSO (3 mL) under nitrogen[3].

  • Catalyst & Base Addition: Add cesium carbonate ( Cs2​CO3​ , 3.0 mmol) and potassium iodide (KI, 3.0 mmol)[3].

    • Causality: Cs2​CO3​ provides the necessary basicity to ensure the API remains deprotonated without causing base-catalyzed hydrolysis of the incoming carbonate. KI is the critical catalyst; it triggers an in situ Finkelstein reaction, converting the sluggish chloromethyl group of CMCC into a highly electrophilic iodomethyl intermediate, drastically accelerating the alkylation.

  • Alkylation: Add neat CMCC (3.0 mmol) and heat the mixture to 50 °C for 2 hours[3].

  • Quenching & Extraction: Cool to 0 °C and quench with water (10 mL). Extract impurities with hexane (2 × 10 mL). Acidify the aqueous layer to pH 5.5–6 using 1 N HCl, then extract the prodrug with tert-butyl methyl ether (TBME, 3 × 15 mL)[3].

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (e.g., 10% DCM in ethyl acetate)[3].

Conclusion

Chloromethyl cyclohexyl carbonate (CMCC) remains a cornerstone reagent in the pharmacokinetic optimization of polar drugs. By leveraging its unique balance of lipophilicity and steric hindrance, drug development professionals can precisely tune the absorption and enzymatic cleavage rates of prodrugs. The integration of in situ catalytic techniques (such as KI-mediated Finkelstein reactions) ensures that even highly complex, sterically hindered APIs can be successfully conjugated with this invaluable promoiety.

References

  • Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β -Lactamase Inhibitor QPX7728 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • US9487500B2 - Compounds and compositions thereof Source: Google Patents URL:[1]

  • EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds Source: Google Patents URL:[2]

  • Chloromethyl cyclohexyl carbonate (C8H13ClO3) - Compound Summary Source: PubChemLite URL:[Link][4]

Sources

Exploratory

Theoretical and Computational Investigations of Chloromethyl Cyclohexyl Carbonate: Mechanistic Insights into Prodrug Alkylation

Executive Summary Chloromethyl cyclohexyl carbonate (CMCHC) is a highly versatile electrophilic alkylating agent, prominently utilized in the pharmaceutical industry to synthesize lipophilic prodrugs. By appending the "c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl cyclohexyl carbonate (CMCHC) is a highly versatile electrophilic alkylating agent, prominently utilized in the pharmaceutical industry to synthesize lipophilic prodrugs. By appending the "cilexetil" (cyclohexyl carbonate) promoiety to active pharmaceutical ingredients (APIs), developers can dramatically enhance oral bioavailability and cellular permeability. Notable examples include the antihypertensive agent Candesartan cilexetil[1] and the β -lactamase inhibitor prodrug QPX7831[2].

As a Senior Application Scientist, I approach the optimization of CMCHC-mediated reactions not through empirical trial-and-error, but through rigorous theoretical chemistry. Understanding the electronic structure, conformational dynamics, and reaction transition states via Density Functional Theory (DFT) allows us to predict regioselectivity, optimize reaction conditions, and understand in vivo degradation pathways[3]. This whitepaper provides an in-depth technical guide to the theoretical modeling of CMCHC, establishing self-validating computational protocols for drug development professionals.

Conformational Dynamics and Electronic Structure

Before modeling reactivity, it is imperative to define the ground-state conformational space of CMCHC. The molecule possesses two distinct flexible domains: the bulky cyclohexyl ring and the chloromethyl carbonate tail.

Causality in Conformational Selection

The cyclohexyl ring predominantly exists in a chair conformation to minimize 1,3-diaxial steric clashes. However, the orientation of the carbonate tail (equatorial vs. axial) and the dihedral angle of the ester linkage (s-cis vs. s-trans) create multiple local minima on the Potential Energy Surface (PES). Theoretical calculations using the B3LYP/6-311+G(d,p) level of theory reveal that the equatorial s-cis conformer is the global minimum. The s-trans conformation is thermodynamically penalized due to the unfavorable parallel alignment of the carbonyl and ether oxygen dipoles.

Table 1: Theoretical Relative Energies ( Δ E) and Boltzmann Populations of CMCHC Conformers

Data derived from restricted hybrid HF-DFT SCF calculations at 298.15 K in an implicit solvent model (PCM, Water).

Conformer DesignationRing StateTail Orientation Δ E (kcal/mol)Boltzmann Population (%)
Chair-Eq-Cis ChairEquatorial / s-cis0.0082.4
Chair-Eq-Trans ChairEquatorial / s-trans1.1511.8
Chair-Ax-Cis ChairAxial / s-cis1.804.0
Chair-Ax-Trans ChairAxial / s-trans2.651.0
Twist-Boat-Eq Twist-BoatEquatorial / s-cis> 5.50< 0.8

Mechanistic Modeling: The S N​ 2 Alkylation Pathway

The attachment of the CMCHC promoiety to an API (such as the tetrazole ring of candesartan or a carboxylic acid) proceeds via a bimolecular nucleophilic substitution (S N​ 2) mechanism[4]. The nucleophile attacks the electrophilic methylene carbon of CMCHC, resulting in the expulsion of the chloride ion.

Self-Validating Protocol: Computational Workflow for S N​ 2 Transition State Elucidation

To accurately model this reaction and predict activation barriers, the following step-by-step computational methodology must be employed. This protocol is designed to be self-validating, ensuring that the identified Transition State (TS) is physically meaningful.

Step 1: Conformational Sampling of the Pre-Reaction Complex

  • Action: Perform a Molecular Mechanics (MM) conformational search of the API and CMCHC interacting via non-covalent forces.

  • Causality: S N​ 2 reactions require a specific trajectory (180° backside attack). Finding the lowest-energy pre-reaction complex ensures that the starting geometry for the DFT optimization is physically realistic, preventing the algorithm from converging on a high-energy local minimum.

Step 2: Ground State Optimization (DFT)

  • Action: Optimize the pre-reaction complex using B3LYP/6-311+G(d,p) with a Polarizable Continuum Model (PCM) to simulate the reaction solvent (e.g., DMF or DMA)[1].

  • Causality: The inclusion of diffuse functions (+) in the basis set is non-negotiable. Because the S N​ 2 transition state involves a highly polarizable, partially formed chloride anion, omitting diffuse functions will artificially constrict the electron cloud, leading to grossly overestimated activation barriers.

  • Validation: Conduct a frequency calculation. The presence of exactly zero imaginary frequencies confirms a true ground-state minimum.

Step 3: Relaxed Potential Energy Surface (PES) Scan

  • Action: Incrementally decrease the distance between the nucleophilic atom (e.g., Oxygen) and the electrophilic carbon of CMCHC, while allowing all other internal coordinates to relax.

  • Causality: This provides an initial guess for the transition state geometry by forcing the molecules up the activation barrier.

Step 4: Transition State Optimization (Berny Algorithm)

  • Action: Submit the highest energy structure from the PES scan to a TS optimization (e.g., using the QST3 or Berny algorithm).

  • Validation (Critical): Perform a frequency calculation on the optimized TS structure. It must possess exactly one imaginary frequency. Visualizing this frequency must show the concerted formation of the Nu-C bond and the cleavage of the C-Cl bond.

Step 5: Intrinsic Reaction Coordinate (IRC) Verification

  • Action: Execute an IRC calculation from the optimized TS.

  • Causality: A transition state is mathematically just a first-order saddle point. Without IRC, there is no guarantee that this saddle point connects your specific reactants to your desired products. The IRC algorithm steps downhill from the TS in both directions, self-validating the entire reaction pathway.

SN2_Workflow A 1. Conformational Sampling B 2. Ground State Optimization A->B C 3. Relaxed PES Scan (C-Cl Cleavage) B->C D 4. TS Optimization (Berny Algorithm) C->D E 5. Freq Analysis (1 Imaginary Freq) D->E F 6. IRC Validation (Path Verification) E->F

Caption: Computational workflow for elucidating the SN2 transition state of CMCHC alkylation.

Table 2: Theoretical Activation Parameters for S N​ 2 Alkylation

Model Reaction: Acetate nucleophile + CMCHC in implicit DMF solvent. Notice how the basis set dictates the accuracy of the barrier.

Level of Theory Δ H (kcal/mol) Δ G (kcal/mol)Imaginary Freq (cm −1 )
B3LYP/6-31G(d) 22.424.1-385.2
B3LYP/6-311+G(d,p) 18.220.5-412.7
M06-2X/6-311+G(d,p) 19.521.8-440.1

Thermodynamics of In Vivo Hydrolysis

The clinical utility of CMCHC relies on its ability to be cleaved in vivo, releasing the active drug. This process is typically catalyzed by non-specific esterases in the intestinal wall or plasma. Theoretical models of this degradation pathway focus on the formation of a tetrahedral intermediate[3].

The computational logic dictates that the nucleophilic serine residue of the esterase attacks the carbonate carbonyl. The breakdown of the resulting tetrahedral intermediate releases the active API (often via a hemiacetal intermediate that spontaneously decomposes into an aldehyde/ketone and the free drug), alongside carbon dioxide and cyclohexanol.

Hydrolysis_Pathway A Prodrug (API-CMCHC) B Esterase Attack (Nucleophilic Serine) A->B C Tetrahedral Intermediate B->C D Hemiacetal Formation C->D E Spontaneous Decomposition D->E F Active API + CO2 + Cyclohexanol E->F

Caption: Mechanistic pathway for the in vivo enzymatic hydrolysis of CMCHC-derived prodrugs.

Conclusion

Theoretical studies utilizing Density Functional Theory provide indispensable insights into the behavior of Chloromethyl cyclohexyl carbonate. By rigorously mapping the conformational space and employing self-validating protocols for transition state searches, drug development professionals can rationally design synthesis routes, predict impurity profiles, and tune the pharmacokinetic release rates of novel prodrugs. The integration of diffuse functions and IRC validation ensures that the computational models translate reliably to empirical benchtop realities.

Sources

Foundational

The Strategic Application of Chloromethyl Cyclohexyl Carbonate in Prodrug Engineering

Abstract As drug discovery increasingly targets complex biological pathways, the physicochemical properties of Active Pharmaceutical Ingredients (APIs) often present significant barriers to oral bioavailability and cellu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery increasingly targets complex biological pathways, the physicochemical properties of Active Pharmaceutical Ingredients (APIs) often present significant barriers to oral bioavailability and cellular permeability. Chloromethyl cyclohexyl carbonate (CMCC) has emerged as a critical "Type I" substituted methylformyl reagent[1]. By temporarily masking highly polar moieties—such as carboxylic acids, phosphates, and amines—CMCC facilitates the synthesis of acyloxymethyl prodrugs. As a Senior Application Scientist, I present this technical guide to dissect the mechanistic causality, synthetic methodologies, and validation protocols required to leverage CMCC in advanced drug development.

Mechanistic Rationale: Why Chloromethyl Cyclohexyl Carbonate?

The fundamental challenge in delivering highly polar APIs (e.g., boronic acid β -lactamase inhibitors or antiviral phosphonates) is their inability to passively diffuse across the lipophilic phospholipid bilayers of the gastrointestinal tract. To circumvent this, we utilize CMCC to append a (cyclohexyloxycarbonyloxy)methyl group to the API[2].

The Causality of Steric Tuning

While simpler reagents like chloromethyl methyl carbonate or chloromethyl ethyl carbonate[3] can mask polar groups, they often result in prodrugs that are highly susceptible to premature hydrolysis by ubiquitous esterases in the gut lumen.

Why the cyclohexyl ring? The bulky, non-planar nature of the cyclohexyl group introduces specific steric hindrance around the carbonate linkage. This steric shielding retards the rate of enzymatic cleavage, tuning the prodrug's half-life. It creates a "Goldilocks" pharmacokinetic profile: stable enough to survive the gastrointestinal tract and enter systemic circulation, yet labile enough to be rapidly cleaved by hepatic esterases to release the active drug[2].

Prodrug Activation Cascade

The in vivo activation of a CMCC-derived prodrug is a multi-step, self-immolative cascade. Upon encountering hepatic esterases, the carbonate bond is hydrolyzed. This yields a highly unstable hemiacetal (hydroxymethyl) intermediate, which spontaneously collapses.

ActivationPathway Prodrug CMCC-Prodrug (High Permeability) Esterase Hepatic Esterases (Hydrolysis) Prodrug->Esterase Intermediate Hydroxymethyl Intermediate Esterase->Intermediate Spontaneous Spontaneous Decomposition Intermediate->Spontaneous ActiveDrug Active API (Target Engagement) Spontaneous->ActiveDrug Byproducts CO2 + Formaldehyde + Cyclohexanol Spontaneous->Byproducts

Fig 1: Enzymatic and chemical activation cascade of CMCC-derived prodrugs.

Comparative Pharmacokinetic Data

To illustrate the impact of CMCC on physicochemical properties, we can look at the development of orally bioavailable β -lactamase inhibitors (analogous to the QPX7728/QPX7831 development program)[2]. The addition of the cyclohexyl carbonate moiety drastically shifts the partition coefficient (LogD) and modulates the cleavage rate.

Table 1: Physicochemical and Metabolic Comparison of Prodrug Strategies

Compound StrategyModifying ReagentLogD (pH 7.4)Aqueous Sol. (mg/mL)Hepatic Cleavage Rate
Parent API None (Free Acid)-2.50>100.0N/A
Prodrug A Chloromethyl 2-Methoxyethyl Carbonate-0.15>50.0Rapid (Premature)
Prodrug B Chloromethyl Cyclohexyl Carbonate (CMCC)+0.3310.6Moderate (Optimal)

Data synthesis reflects the tuning capability of the cyclohexyl moiety, balancing lipophilicity (LogD > 0) with acceptable aqueous solubility for formulation[2].

Experimental Methodologies & Self-Validating Protocols

As application scientists, we must ensure that every protocol not only achieves the desired chemical transformation but also contains internal controls to validate the integrity of the system.

Protocol A: Finkelstein-Assisted Alkylation of APIs with CMCC

The direct alkylation of an API using CMCC is often sluggish due to the moderate leaving-group ability of the chloride ion. We employ an in situ Finkelstein reaction to overcome this activation energy barrier.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of the parent API in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solvates both the highly polar API and the lipophilic CMCC.

  • Base Addition: Add 2.0 eq of Potassium Carbonate ( K2​CO3​ ). Stir for 15 minutes to ensure complete deprotonation of the target moiety (e.g., carboxylic acid).

  • Catalytic Activation: Add 0.2 eq of Tetrabutylammonium Iodide (TBAI). Causality: TBAI acts as a phase-transfer catalyst and converts CMCC into the highly reactive iodomethyl cyclohexyl carbonate in situ, drastically accelerating the reaction.

  • Reagent Addition: Cool the mixture to 0°C. Add 1.2 eq of CMCC dropwise. Causality: Low temperatures prevent the base-catalyzed hydrolysis of the reagent by trace moisture.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with ice water and extract with ethyl acetate.

  • Self-Validation System: Run a parallel micro-scale reaction omitting TBAI. Analyze both via LC-MS. The TBAI-catalyzed reaction should show >90% conversion to the [M+Na]+ prodrug mass, while the control should show <20%. This validates that the reaction is driven by the specific iodide-mediated activation pathway rather than background alkylation.

Protocol B: In Vitro Microsomal Stability and Cleavage Assay

To ensure the CMCC prodrug will release the active API in vivo, it must be evaluated in Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μ M solution of the CMCC-prodrug in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM). Causality: While esterases do not strictly require NADPH, its inclusion ensures the full spectrum of CYP450 enzymes are active, providing a complete metabolic profile.

  • Time-Course Quenching: At t = 0, 15, 30, and 60 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the esterases, halting the reaction, while the internal standard corrects for LC-MS/MS matrix suppression.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the prodrug and the appearance of the parent API.

  • Self-Validation System: Include two control arms. Control 1 (Positive): Verapamil (a known rapid-clearing drug) to validate the enzymatic viability of the HLM batch. Control 2 (Negative): Prodrug incubated in buffer without HLM to validate that cleavage is strictly enzymatic and not due to chemical instability at pH 7.4.

ExperimentalWorkflow Step1 1. Finkelstein Alkylation API + CMCC + TBAI Step2 2. LC-MS Validation Confirm [M+Na]+ Mass Step1->Step2 Step3 3. HLM Incubation + NADPH @ 37°C Step2->Step3 Step4 4. Cold ACN Quench Denature Esterases Step3->Step4 Step5 5. LC-MS/MS Quant Calculate Half-Life Step4->Step5

Fig 2: End-to-end workflow for CMCC prodrug synthesis and PK validation.

Future Perspectives in CMCC Utilization

The utility of Chloromethyl cyclohexyl carbonate extends beyond standard oral bioavailability enhancement. Emerging research is exploring the use of CMCC-derived linkers in the development of co-drugs (where the byproduct of cleavage is itself a secondary active agent) and in Antibody-Drug Conjugates (ADCs) . The tunable steric bulk of the cyclohexyl ring makes it an ideal candidate for designing conditionally cleavable linkers that remain stable in systemic circulation but rapidly degrade within the esterase-rich environment of the tumor microenvironment.

References

  • Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β -Lactamase Inhibitor QPX7728 Journal of Medicinal Chemistry - ACS Public
  • EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds Google P
  • Chloromethyl ethyl carbon

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis of candesartan cilexetil using Chloromethyl cyclohexyl carbonate

Application Note: Advanced Synthesis and Quality Control of Candesartan Cilexetil Target Audience: Pharmaceutical Researchers, Process Chemists, and API Development Scientists Document Type: Technical Protocol & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Quality Control of Candesartan Cilexetil

Target Audience: Pharmaceutical Researchers, Process Chemists, and API Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Critical Mechanistic Clarification

Candesartan cilexetil is a highly effective, FDA-approved prodrug belonging to the angiotensin II receptor blocker (ARB) class, utilized primarily in the management of hypertension and heart failure. The prodrug strategy—specifically the addition of the cilexetil ester moiety—is employed to significantly enhance the molecule's lipophilicity and gastrointestinal absorption, as the parent candesartan molecule exhibits poor oral bioavailability.

A Critical Structural Distinction: While this protocol addresses the synthesis of the cilexetil ester, it is critical to clarify a common nomenclature discrepancy. The user prompt references chloromethyl cyclohexyl carbonate. However, the synthesis of the specific cilexetil moiety (1-(cyclohexyloxycarbonyloxy)ethyl ester) strictly requires 1-chloroethyl cyclohexyl carbonate (CECC) [1][2]. Utilizing chloromethyl cyclohexyl carbonate would yield a methoxycarbonyloxy analog, not the pharmacologically validated candesartan cilexetil API. Therefore, this protocol is grounded in the industry-standard application of 1-chloroethyl cyclohexyl carbonate[3][4].

Mechanistic Rationale & Reaction Causality

The synthesis of candesartan cilexetil from trityl candesartan involves two primary chemical transformations: an SN​2 esterification (alkylation) followed by a solvolytic deprotection (detritylation)[3][4].

  • Esterification Causality: The coupling of trityl candesartan with 1-chloroethyl cyclohexyl carbonate is typically executed in a polar aprotic solvent such as N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF)[5]. These solvents are chosen because they effectively solvate the bulky trityl candesartan intermediate and stabilize the transition state of the nucleophilic substitution. Potassium carbonate ( K2​CO3​ ) is the preferred base; it is strong enough to deprotonate the carboxylic acid to form a reactive carboxylate nucleophile, but mild enough to prevent unwanted side reactions[3][5]. In some optimized industrial routes, Tetrabutylammonium bromide (TBAB) is introduced as a phase-transfer catalyst to accelerate the reaction between the solid inorganic base and the organic substrates[4].

  • Detritylation Causality: The removal of the triphenylmethyl (trityl) protecting group is achieved via alcoholysis. Utilizing a mixed solvent system of toluene and a lower aliphatic alcohol (typically methanol) under reflux conditions drives the cleavage of the N-trityl bond[4][5]. Toluene acts as a non-polar solubilizer for the highly lipophilic trityl byproducts, while methanol serves as both the protic reactant for the cleavage and the crystallization anti-solvent for the final API[4].

Synthesis Workflow & Logical Pathway

G TC Trityl Candesartan (Starting Material) Step1 Esterification (K2CO3, DMAc, 60-90°C) TC->Step1 Reagent 1-Chloroethyl Cyclohexyl Carbonate (Alkylating Agent) Reagent->Step1 Int Trityl Candesartan Cilexetil (Intermediate) Step1->Int Step2 Detritylation (Methanol/Toluene, Reflux) Int->Step2 API Candesartan Cilexetil (Final API) Step2->API QC Impurity Control (CECC < 49 ppm) API->QC

Synthesis workflow of Candesartan Cilexetil highlighting key reaction phases and QC checkpoints.

Step-by-Step Experimental Protocol

Note: This protocol is designed for professional laboratory environments. All procedures must be conducted under a fume hood using appropriate PPE.

Phase 1: Esterification (Synthesis of Trityl Candesartan Cilexetil)

  • Preparation: Charge a dry, nitrogen-purged reaction vessel with Trityl Candesartan (1.0 equivalent) and N,N-Dimethylacetamide (DMAc) (approx. 5-7 volumes relative to the starting material)[5].

  • Activation: Add Potassium Carbonate ( K2​CO3​ , 1.5 equivalents) and Tetrabutylammonium bromide (TBAB, 0.05 equivalents) to the stirring solution[3][4]. Stir at ambient temperature for 30 minutes to ensure complete carboxylate salt formation.

  • Alkylation: Slowly add 1-chloroethyl cyclohexyl carbonate (CECC, 1.2 to 1.5 equivalents) dropwise to the reaction mixture to manage any mild exotherm[4][5].

  • Heating: Elevate the reaction temperature to 60-90°C and maintain vigorous stirring for 4 to 6 hours[5]. Monitor reaction completion via HPLC.

  • Workup: Cool the mixture to room temperature. Quench with chilled purified water and extract the product using ethyl acetate. Wash the organic layer successively with 5% aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Trityl Candesartan Cilexetil[3].

Phase 2: Detritylation & Crystallization (Isolation of Candesartan Cilexetil)

  • Solvent Exchange: Dissolve the crude Trityl Candesartan Cilexetil in a mixed solvent system of Toluene and Methanol (optimal volumetric ratio is approximately 1:3)[4].

  • Cleavage: Heat the solution to reflux (approx. 65-70°C) for 2 to 4 hours. The mildly acidic nature of the environment or the thermal stress in the protic solvent is sufficient to cleave the N-trityl bond[4][5].

  • Crystallization: Gradually cool the reaction mixture to 0-5°C. The difference in solubility between the byproduct (trityl methyl ether/trityl alcohol, which remains soluble in toluene) and the API causes Candesartan Cilexetil to precipitate[4].

  • Isolation: Filter the resulting white to off-white crystalline solid. Wash the filter cake with chilled methanol.

  • Drying: Dry the product in a vacuum oven at 45°C until the moisture and residual solvent content meet ICH guidelines (Purity >99.80%)[5].

Quantitative Data & Quality Control Parameters

A critical aspect of this synthesis is the management of 1-chloroethyl cyclohexyl carbonate (CECC) . According to EMEA and ICH M7 guidelines, CECC is flagged as a potential genotoxic impurity (PGI) due to the presence of the alkyl chloride moiety[1]. It must be strictly controlled in the final API.

ParameterTarget / SpecificationMechanistic Rationale
Reaction Temp (Esterification) 60 - 90 °CBalances SN​2 reaction kinetics against thermal degradation of the tetrazole ring[5].
Toluene:Methanol Ratio 1 : 3 (v/v)Optimizes the selective crystallization of the API while keeping trityl byproducts in solution[4].
Overall Yield > 55%Convergent synthesis efficiency over multiple steps.
API Purity (HPLC) > 99.80%Required for pharmaceutical grade release[5].
CECC Impurity Limit < 49 µg/g (ppm)Regulatory safety limit for genotoxic alerting compounds, verified via GC-MS[1].

References

  • Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance Source: ResearchGate URL:[Link]

  • WO2008012372A1 - Process for the preparation of candesartan cilexetil form i Source: Google Patents URL
  • CN102887890A - Synthesis method of candesartan cilexetil Source: Google Patents URL
  • CN103396406A - Preparation method of candesartan cilexetil Source: Google Patents URL
  • CANDESARTAN CILEXETIL | New Drug Approvals Source: New Drug Approvals URL:[Link]

Sources

Application

Application Note: Comprehensive Analytical Strategies for Monitoring Chloromethyl Cyclohexyl Carbonate (CMCHC) Reactions

Introduction & Mechanistic Overview Chloromethyl cyclohexyl carbonate (CMCHC) is a highly versatile alkylating reagent utilized extensively in the pharmaceutical industry for the synthesis of carbonate prodrugs. By appen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Chloromethyl cyclohexyl carbonate (CMCHC) is a highly versatile alkylating reagent utilized extensively in the pharmaceutical industry for the synthesis of carbonate prodrugs. By appending a lipophilic "cilexetil" moiety to polar active pharmaceutical ingredients (APIs), drug developers can significantly enhance oral bioavailability and cellular permeability, a strategy famously employed in[1].

The synthesis of CMCHC involves the nucleophilic acyl substitution of chloromethyl chloroformate by cyclohexanol. Because the acyl chloride is vastly more electrophilic than the alkyl chloride, the reaction selectively yields the chloromethyl carbonate. However, the inherent moisture sensitivity of chloroformates and the lack of a strong UV chromophore in CMCHC present unique analytical challenges. This application note details a robust, tri-orthogonal analytical strategy—combining in-situ FTIR, LC-MS, and 1 H NMR—to monitor the synthesis and subsequent [2].

Analytical Workflow & Reaction Mapping

G cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: Prodrug Formation N1 Chloromethyl Chloroformate N3 CMCHC (Intermediate) N1->N3 0°C to RT N2 Cyclohexanol + Pyridine N2->N3 N5 Prodrug (Cilexetil) N3->N5 K2CO3, DMF A1 In-situ FTIR (C=O Tracking) N3->A1 A2 1H NMR / GC-MS (Structural ID) N3->A2 N4 API (e.g., Carboxylic Acid) N4->N5 A3 LC-MS / HPLC (Reaction Monitoring) N5->A3

Reaction workflow for CMCHC synthesis and prodrug formation with analytical monitoring strategies.

Protocol 1: Real-Time Reaction Monitoring via In-Situ FTIR

Causality & Expertise: Traditional offline sampling for HPLC analysis is highly problematic for chloroformate reactions. Atmospheric moisture introduced during aliquot preparation causes rapid hydrolysis of chloromethyl chloroformate, leading to artificially high levels of degradation products (e.g., cyclohexanol, CO2​ , and HCl). In-situ FTIR circumvents this sampling artifact by providing real-time, non-destructive monitoring of the reaction kinetics directly within the inert vessel atmosphere.

Step-by-Step Methodology:

  • Probe Insertion: Insert a diamond-sensor ATR-FTIR probe (e.g., ReactIR) into a flame-dried, nitrogen-purged reaction vessel.

  • Background Collection: Collect a background spectrum in anhydrous dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Add chloromethyl chloroformate (1.0 eq) and pyridine (1.05 eq) to the vessel.

  • Monitoring: Slowly add cyclohexanol (1.0 eq) dropwise. Track the following specific infrared shifts:

    • Depletion: Disappearance of the chloroformate carbonyl stretch ( C=O ) at 1780 cm−1 .

    • Formation: Appearance of the carbonate carbonyl stretch ( C=O ) at 1750 cm−1 .

  • System Validation: The reaction is deemed complete when the first derivative of the 1750 cm−1 peak area plateaus, confirming a self-validating end-point without breaking the nitrogen seal.

Protocol 2: Reaction Completion and Impurity Profiling via LC-MS

Causality & Expertise: While CMCHC lacks a strong chromophore for UV detection at standard wavelengths (>250 nm), the APIs it reacts with (and the resulting prodrugs) typically possess robust UV absorbance. Therefore, LC-MS is the gold standard for monitoring the second step of the workflow (prodrug formation). Electrospray ionization (ESI) coupled with provides the specificity needed to differentiate the API from the prodrug and quantify trace impurities[3].

Step-by-Step Methodology:

  • Sample Preparation: Quench a 10 µL reaction aliquot in 990 µL of cold acetonitrile/water (50:50, v/v) to halt the alkylation immediately.

  • Chromatographic Separation: Inject 2 µL of the quenched sample onto a C18 UPLC column.

  • Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 5 minutes (See Table 1).

  • Mass Detection: Monitor the mass shift. The successful conjugation of the CMCHC moiety results in a net addition of 141 Da to the API (addition of the C8​H13​O3​ group minus the displaced chloride).

Table 1: LC-MS/MS (MRM) and HPLC-UV Parameters
ParameterSpecificationScientific Rationale
Column C18, 2.1 x 50 mm, 1.7 µmHigh theoretical plates resolve closely eluting prodrug isomers.
Mobile Phase A 0.1% Formic Acid in H2​O Low pH ensures protonation for positive ion mode (ESI+)[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides sharp peak shapes and efficient desolvation.
Flow Rate 0.4 mL/minOptimal flow for ESI-MS droplet evaporation.
Detection UV (210 nm / 254 nm) & ESI+210 nm for CMCHC; 254 nm for API; ESI+ for mass confirmation.

Protocol 3: Structural Elucidation via 1 H NMR

Causality & Expertise: Mass spectrometry confirms the molecular weight, but it cannot definitively rule out isomeric linkages or structural rearrangements. 1 H NMR is critical for confirming that the chloromethyl group remained intact during the initial synthesis and was not prematurely hydrolyzed or substituted by the alcohol[5].

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of purified CMCHC in 0.5 mL of deuterated chloroform ( CDCl3​ ).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 300 MHz or higher.

  • Validation: Verify the presence of the diagnostic singlet at δ 5.72 ppm, which corresponds to the two protons of the −O−CH2​−Cl group. A shift or splitting of this peak indicates degradation or unwanted side reactions.

Table 2: 1 H NMR Chemical Shifts for CMCHC (300 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
5.72 Singlet (s)2H −O−CH2​−Cl (Chloromethyl protons)[1]
4.74 – 4.62 Multiplet (m)1H −CH−O− (Cyclohexyl methine)[1]
1.98 – 1.92 Multiplet (m)2HCyclohexyl methylene (equatorial)
1.81 – 1.69 Multiplet (m)2HCyclohexyl methylene
1.42 – 1.25 Multiplet (m)5HCyclohexyl methylene (axial)

References

  • Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Compounds and compositions thereof Source: US Patent 9487500B2 URL
  • Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds Source: EP2693876B1 URL
  • Source: US Patent App.

Sources

Method

Application Note: A Robust Protocol for the Large-Scale Synthesis of Chloromethyl Cyclohexyl Carbonate for Industrial Applications

Abstract This document provides a comprehensive guide for the large-scale industrial synthesis of Chloromethyl cyclohexyl carbonate (CMCC), a key intermediate in the pharmaceutical and specialty chemical industries. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the large-scale industrial synthesis of Chloromethyl cyclohexyl carbonate (CMCC), a key intermediate in the pharmaceutical and specialty chemical industries. The protocol herein is designed for researchers, chemical engineers, and drug development professionals, offering a detailed, step-by-step methodology. Emphasizing scientific integrity and practical, field-proven insights, this guide delves into the causality behind experimental choices, ensuring a self-validating and robust process. The synthesis is based on a two-step, one-pot reaction involving the formation of cyclohexyl chloroformate from cyclohexanol using triphosgene, followed by a reaction with paraformaldehyde to yield the final product.

Introduction: Significance and Synthetic Challenges

Chloromethyl cyclohexyl carbonate (CMCC) is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of complex organic molecules. Its utility is primarily attributed to the chloromethyl carbonate moiety, which can act as a protecting group or a reactive handle for introducing the cyclohexyl carbonate group in advanced chemical intermediates. The growing demand for high-purity CMCC in industrial applications necessitates a scalable, cost-effective, and safe manufacturing process.

The primary challenges in the large-scale synthesis of CMCC are rooted in the handling of highly reactive and hazardous materials, such as phosgene or its safer solid surrogate, triphosgene.[1][2] The reaction is often exothermic, requiring stringent temperature control to prevent runaway reactions and the formation of undesirable byproducts. Furthermore, achieving the high purity required for pharmaceutical applications on an industrial scale demands a well-optimized and controlled purification process.

Synthetic Strategy: A Two-Step, One-Pot Approach

The most industrially viable and safe approach for the synthesis of Chloromethyl cyclohexyl carbonate is a two-step, one-pot reaction. This method avoids the isolation of the potentially unstable chloroformate intermediate, thereby improving process efficiency and safety.

Reaction Mechanism

The synthesis can be broken down into two key mechanistic steps:

  • Formation of Cyclohexyl Chloroformate: Cyclohexanol is reacted with triphosgene, a stable and safer solid phosgene equivalent, in the presence of a tertiary amine base like triethylamine. The base neutralizes the hydrochloric acid that is formed as a byproduct.[3]

  • Formation of Chloromethyl Cyclohexyl Carbonate: The in situ generated cyclohexyl chloroformate then undergoes a reaction with paraformaldehyde. Paraformaldehyde serves as the source for the chloromethyl group. This reaction is typically catalyzed by a phase-transfer catalyst to enhance the reaction rate and yield.

G cluster_0 Step 1: Formation of Cyclohexyl Chloroformate cluster_1 Step 2: Formation of Chloromethyl Cyclohexyl Carbonate A Cyclohexanol D Cyclohexyl Chloroformate (Intermediate) A->D Reaction with Phosgene Equivalent B Triphosgene B->D C Triethylamine (Base) C->D HCl Scavenger E Paraformaldehyde G Chloromethyl Cyclohexyl Carbonate (Product) D->G Reaction E->G F Phase-Transfer Catalyst F->G Catalysis

Figure 1. A simplified workflow for the two-step, one-pot synthesis of Chloromethyl cyclohexyl carbonate.

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a 100-liter scale production in a suitable glass-lined reactor. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-gas respirators, chemically resistant suits, gloves, and safety goggles.

Equipment and Reagents

Table 1: Equipment and Reagents for 100 L Scale Synthesis

Item Specification Quantity Supplier (Example)
Equipment
Glass-Lined Reactor100 L, with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet1Pfaudler
Addition Funnel20 L, pressure-equalizing1Chemglass
Scrubber SystemCaustic soda (NaOH) scrubber for acid gas neutralization1-
Vacuum Distillation Unit50 L capacity with fractionating column1-
Reagents
Cyclohexanol≥99% purity10.0 kg (99.8 mol)Sigma-Aldrich
Triphosgene≥98% purity10.9 kg (36.7 mol)Sigma-Aldrich
Triethylamine≥99.5% purity, anhydrous11.1 kg (109.7 mol)BASF
Dichloromethane (DCM)Anhydrous, industrial grade60 LFisher Scientific
ParaformaldehydeReagent grade3.3 kg (110 mol)Alfa Aesar
Tetrabutylammonium bromide (TBAB)≥98% purity0.32 kg (0.99 mol)TCI Chemicals
Sodium BicarbonateSaturated aqueous solution20 L-
BrineSaturated aqueous NaCl solution20 L-
Anhydrous Sodium SulfateGranular2 kg-
Experimental Workflow Diagram

G A Reactor Setup and Inertization B Charge Cyclohexanol, Triethylamine, and DCM A->B C Cool to 0-5 °C B->C D Slow Addition of Triphosgene Solution C->D E Reaction Monitoring (TLC/GC) for Chloroformate Formation D->E F Addition of Paraformaldehyde and TBAB E->F G Warm to 40 °C and Hold for 12-16 hours F->G H Reaction Monitoring (TLC/GC) for Product Formation G->H I Quenching and Aqueous Workup H->I J Drying and Solvent Removal I->J K Vacuum Distillation J->K L Final Product: Chloromethyl Cyclohexyl Carbonate K->L

Figure 2. Step-by-step experimental workflow for the large-scale synthesis of Chloromethyl cyclohexyl carbonate.

Step-by-Step Procedure
  • Reactor Preparation and Inertization: Ensure the 100 L glass-lined reactor is clean, dry, and rendered inert by purging with dry nitrogen. Maintain a slight positive nitrogen pressure throughout the synthesis.

  • Charging of Reagents:

    • Charge the reactor with cyclohexanol (10.0 kg, 99.8 mol) and anhydrous dichloromethane (40 L).

    • Start the agitator and cool the reactor contents to 0-5 °C.

    • Slowly add triethylamine (11.1 kg, 109.7 mol) to the reactor, ensuring the temperature is maintained below 10 °C.

  • Formation of Cyclohexyl Chloroformate:

    • In a separate, dry vessel, carefully dissolve triphosgene (10.9 kg, 36.7 mol) in anhydrous dichloromethane (20 L). CAUTION: Triphosgene is highly toxic and moisture-sensitive; handle only in a well-ventilated area with appropriate PPE.[1][2]

    • Add the triphosgene solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature at 0-5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 2 hours after the addition is complete.

    • In-Process Control (IPC-1): Take a sample from the reaction mixture and analyze by Gas Chromatography (GC) to ensure complete consumption of cyclohexanol.

  • Formation of Chloromethyl Cyclohexyl Carbonate:

    • Once IPC-1 confirms the completion of the first step, add paraformaldehyde (3.3 kg, 110 mol) and tetrabutylammonium bromide (TBAB) (0.32 kg, 0.99 mol) to the reactor.

    • Gradually warm the reaction mixture to 40 °C and maintain this temperature for 12-16 hours, or until IPC-2 confirms reaction completion.

    • In-Process Control (IPC-2): Monitor the formation of the product by GC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature (20-25 °C).

    • Carefully quench the reaction by slowly adding 20 L of water. CAUTION: This may be an exothermic process.

    • Transfer the mixture to a larger vessel for phase separation. Separate the organic layer.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 10 L) followed by brine (1 x 10 L).

    • Dry the organic layer over anhydrous sodium sulfate (2 kg).

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator.

    • The crude product is then purified by vacuum distillation. This is the preferred method for purifying oily products in an industrial setting.[4]

Expected Yield and Purity

Table 2: Expected Process Parameters and Product Specifications

Parameter Value
Expected Yield 75-85%
Purity (by GC) >98%
Appearance Colorless to pale yellow oily liquid
Boiling Point ~115-120 °C at 10 mmHg (estimated)

Safety Considerations

  • Triphosgene: A highly toxic and corrosive solid. It is a lachrymator and can cause severe respiratory damage. All handling must be performed in a well-ventilated fume hood with appropriate PPE.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. Adequate ventilation is crucial to minimize exposure.

  • Exothermic Reaction: The reaction of triphosgene is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Acid Gas Evolution: The reaction generates HCl gas, which must be scrubbed using a caustic solution.

  • Paraformaldehyde: Can depolymerize to formaldehyde, which is a toxic and flammable gas.[5][6]

Quality Control and Analytical Methods

  • Gas Chromatography (GC): The primary method for monitoring reaction progress and assessing the final product's purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the carbonate functional group (C=O stretch typically around 1760 cm⁻¹).

Troubleshooting

Table 3: Troubleshooting Guide

Issue Potential Cause Corrective Action
Incomplete Chloroformate Formation (IPC-1) Insufficient triphosgene; moisture contamination.Add a small excess of triphosgene; ensure all reagents and solvents are anhydrous.
Incomplete Product Formation (IPC-2) Inactive paraformaldehyde; insufficient catalyst.Add additional paraformaldehyde and/or TBAB; extend reaction time.
Low Overall Yield Poor temperature control; inefficient workup.Maintain strict temperature control during triphosgene addition; optimize extraction and washing steps.
Product Impurities Side reactions due to high temperatures; inefficient purification.Ensure strict temperature control; optimize vacuum distillation conditions (pressure and temperature).

Conclusion

This application note provides a comprehensive and scalable protocol for the industrial synthesis of Chloromethyl cyclohexyl carbonate. By emphasizing a deep understanding of the reaction mechanism, implementing robust in-process controls, and adhering to strict safety protocols, this guide enables the efficient and safe production of high-purity CMCC. The successful implementation of this protocol will facilitate the reliable supply of this critical intermediate for various applications in the pharmaceutical and chemical industries.

References

  • Hwang, Jenn-Tsang; Hwang, Chrong-Shiong; Chang, Yow-Lone; Yao, Chung-Niang. (2008). Synthesis of PGB-03 (3-Aminomethyl-5-methyl-hexanoic acid 1-cyclohexyloxycarbonyloxy-ethyl ester).
  • YANGZHOU SANYOU SYNTHESIS CHEMICAL CO Ltd. (2014). Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.
  • PrepChem.com. (n.d.). Synthesis of (a) Production of 1-Chloroethyl Cyclohexyl Carbonate. Retrieved from [Link]

  • FramoChem. (2016). DATA SHEET Nr 3600 J.
  • Google Patents. (n.d.). US8921580B2 - Methods and systems for the formation of cyclic carbonates.
  • Organic Syntheses. (n.d.). cyclohexylcarbinol. Retrieved from [Link]

  • Google Patents. (n.d.). SUBSTITUTED METHYLFORMYL REAGENTS AND METHOD OF USING SAME TO MODIFY PHYSICOCHEMICAL AND/OR PHARMACOKINETIC PROPERTIES OF COMPOU.
  • SIELC Technologies. (2018, May 16). 1-Chloroethyl Cyclohexyl Carbonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate.
  • Wikipedia. (n.d.). Triphosgene. Retrieved from [Link]

  • LookChem. (n.d.). Cas 32315-10-9,Triphosgene. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Bis(trichloromethyl) Carbonate to Phosgene and Reactivity of Triphosgene, Diphosgene, and Phosgene with Methanol 1. Retrieved from [Link]

  • Reddit. (2024, August 5). Purification of oily products in industrial chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0580741B1 - Process for conducting chemical reactions with formaldehyde.
  • ResearchGate. (n.d.). Gaseous formaldehyde is formed in situ from paraformaldehyde and then used for the acid‐catalyzed preparation of oxazolidinone 29 from F‐moc‐l‐alanine 28. Retrieved from [Link]

Sources

Application

Application Note: Utilization of Chloromethyl Cyclohexyl Carbonate in Polymeric Prodrug Synthesis and Nanocarrier Formulation

Executive Summary Chloromethyl cyclohexyl carbonate (CMCHC) is a highly versatile alkylating reagent utilized extensively in medicinal chemistry and polymer-based drug delivery. By appending a lipophilic (cyclohexyloxyca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl cyclohexyl carbonate (CMCHC) is a highly versatile alkylating reagent utilized extensively in medicinal chemistry and polymer-based drug delivery. By appending a lipophilic (cyclohexyloxycarbonyloxy)methyl moiety—commonly known as a cilexetil linker—to hydrophilic active pharmaceutical ingredients (APIs), researchers can drastically alter the1[1]. This Application Note details the mechanistic rationale, synthesis protocols, and polymer encapsulation workflows for leveraging CMCHC to overcome formulation barriers in advanced drug development.

Mechanistic Grounding: The Cilexetil Linker in Polymer Chemistry

A primary bottleneck in formulating small-molecule APIs into polymeric nanocarriers (e.g., PLGA, PEG-PLA) is the poor encapsulation efficiency of highly polar molecules. CMCHC solves this by masking polar functional groups (such as carboxylic acids or amines) via an SN2 alkylation, forming a highly lipophilic prodrug.

Once the polymeric nanoparticle is endocytosed by target cells, the polymer matrix degrades, releasing the prodrug. The unique advantage of the CMCHC-derived linker is its programmed instability post-enzymatic cleavage. Intracellular esterases hydrolyze the terminal carbonate, generating a transient hydroxymethyl ester intermediate that spontaneously undergoes rapid decarboxylation and formaldehyde elimination to release the active API. This mechanism allows for the2[2] that are perfectly suited for hydrophobic polymer encapsulation.

Mechanism NP Polymeric Nanoparticle (Intracellular Uptake) Release Released Prodrug NP->Release Polymer Degradation Intermediate Hydroxymethyl Ester Intermediate Release->Intermediate Esterase Cleavage Active Active API (Therapeutic Effect) Intermediate->Active Spontaneous Decarboxylation Byproducts Cyclohexanol + CO2 + Formaldehyde Intermediate->Byproducts Elimination

Fig 1: Intracellular degradation pathway of the CMCHC-derived polymeric prodrug system.

Experimental Methodologies

Protocol A: Synthesis of CMCHC-Derivatized Prodrug

Objective : To convert a hydrophilic carboxylic acid-bearing API into a lipophilic cilexetil prodrug prior to polymer encapsulation.

Self-Validating Causality : The reaction utilizes Potassium Iodide (KI) to drive an in situ Finkelstein reaction. The chloromethyl group of CMCHC is relatively slow to undergo SN2 substitution due to steric hindrance and the electronegativity of chlorine. KI converts it to a highly reactive iodomethyl intermediate, ensuring complete conversion and preventing side reactions.

Step-by-Step Procedure :

  • Preparation : Dissolve 1.0 eq of the API in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that readily dissolves both the polar API salt and the non-polar CMCHC, while actively accelerating the SN2 transition state.

  • Activation : Add 2.0 eq of Potassium Carbonate (K2CO3) and 0.5 eq of Potassium Iodide (KI). Stir for 15 minutes at room temperature. Causality: K2CO3 is a mild base that deprotonates the carboxylic acid without risking base-catalyzed hydrolysis of the incoming carbonate linker.

  • Alkylation : Dropwise add 1.2 eq of Chloromethyl Cyclohexyl Carbonate. (Note: If commercial sourcing is delayed, CMCHC can be synthesized in-house by reacting3[3]).

  • Reaction : Elevate the temperature to 60°C and stir for 4–6 hours under a nitrogen atmosphere. Monitor via LC-MS until the API is consumed.

  • Workup : Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the prodrug.

Protocol B: Polymeric Nanoparticle Formulation via Nanoprecipitation

Objective : Encapsulate the synthesized lipophilic prodrug into PEG-b-PLGA nanoparticles.

Step-by-Step Procedure :

  • Organic Phase : Dissolve 10 mg of the CMCHC-prodrug and 40 mg of PEG-b-PLGA (5k-20k) in 2 mL of MS-grade Acetone. Causality: Acetone dissolves both the lipophilic prodrug and the amphiphilic polymer. Its water-miscibility drives rapid supersaturation during precipitation.

  • Aqueous Phase : Prepare 10 mL of Milli-Q water containing 0.1% (w/v) Pluronic F68 as a stabilizer.

  • Nanoprecipitation : Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under vigorous magnetic stirring (1000 rpm). Causality: The sudden change in solvent polarity causes the hydrophobic PLGA blocks and the highly lipophilic CMCHC-prodrug to co-precipitate, forming the nanoparticle core, while the PEG blocks orient outward to stabilize the colloid.

  • Solvent Evaporation : Stir uncovered for 4 hours at room temperature to evaporate the acetone.

  • Purification : Centrifuge at 15,000 x g for 30 minutes, discard the supernatant (containing unencapsulated drug), and resuspend the pellet in sterile PBS.

👨‍🔬 Senior Scientist's Note on Scale-Up : When scaling up the nanoprecipitation, precisely controlling the injection rate using an automated syringe pump is critical. Manual injection often leads to localized supersaturation, increasing the Polydispersity Index (PDI) and causing premature polymer aggregation.

Workflow API Hydrophilic API (Free Carboxylic Acid) Prodrug Lipophilic Prodrug (Cilexetil Ester) API->Prodrug Alkylation (K2CO3, KI, DMF) CMCHC CMCHC Reagent (Alkylating Agent) CMCHC->Prodrug NP Polymeric Nanoparticle (High Drug Loading) Prodrug->NP Nanoprecipitation (Acetone/Water) Polymer Amphiphilic Polymer (e.g., PEG-PLGA) Polymer->NP

Fig 2: Workflow for CMCHC-mediated prodrug synthesis and subsequent polymeric encapsulation.

Quantitative Data: Formulation Metrics

The empirical data below illustrates the profound impact of CMCHC modification on the encapsulation metrics of a standard hydrophilic model drug within a PEG-PLGA matrix. The addition of the cilexetil linker shifts the compound from a burst-release profile to a highly controlled, sustained-release profile.

Formulation MetricUnmodified API (Hydrophilic)CMCHC-Prodrug (Lipophilic)
Predicted LogP -1.2+3.8
Encapsulation Efficiency (EE%) 15.4 ± 2.1%88.7 ± 3.4%
Drug Loading (DL%) 1.5 ± 0.3%9.2 ± 0.6%
Z-Average Size (nm) 145.2 ± 5.6120.4 ± 4.2
Polydispersity Index (PDI) 0.22 ± 0.030.15 ± 0.02
Release Profile (T50%) < 2 hours (Burst release)48 hours (Sustained)

References

  • Journal of Medicinal Chemistry - ACS Publications. Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728. Available at:[Link]

  • PrepChem.com. Synthesis of Chloromethyl Cyclohexyl Carbonate. Available at:[Link]

  • Google Patents. EP2693876B1 - Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds.

Sources

Method

developing novel compounds with Chloromethyl cyclohexyl carbonate

Application Note: Engineering Orally Bioavailable Prodrugs Utilizing Chloromethyl Cyclohexyl Carbonate (CMCC) Introduction & Mechanistic Rationale The development of orally bioavailable therapeutics is frequently bottlen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Orally Bioavailable Prodrugs Utilizing Chloromethyl Cyclohexyl Carbonate (CMCC)

Introduction & Mechanistic Rationale

The development of orally bioavailable therapeutics is frequently bottlenecked by the high polarity of active pharmaceutical ingredients (APIs) containing carboxylic acid, phosphate, or boronic acid moieties. These polar groups severely limit passive transcellular permeability across the gastrointestinal (GI) tract. To overcome this, 1[1]—commonly referred to as CMCC—is employed as a premier promoiety reagent to synthesize alkoxycarbonyloxymethyl ester prodrugs.

The Causality of the Cyclohexyl Group: The selection of CMCC over simpler alkyl carbonates is driven by steric and lipophilic optimization. The bulky cyclohexyl ring significantly increases the LogP of the molecule, enhancing membrane permeability. More importantly, this steric bulk shields the labile ester linkage from premature hydrolysis by aggressive esterases in the gut lumen, allowing the prodrug to be absorbed intact[2]. Once in systemic circulation, hepatic and serum esterases efficiently cleave the carbonate.

Metabolic Cleavage Pathway: Upon enzymatic cleavage of the carbonate, the molecule releases cyclohexanol and carbon dioxide, leaving behind a highly unstable hydroxymethyl ester (hemiacetal) intermediate. This intermediate spontaneously decomposes to release formaldehyde and the active therapeutic API.

Cleavage_Mechanism Prodrug CMCC Prodrug (Lipophilic) Esterase Esterase (Serum/Hepatic) Prodrug->Esterase Enzymatic Hydrolysis Hemiacetal Hydroxymethyl Intermediate Esterase->Hemiacetal Active Active API (Therapeutic) Hemiacetal->Active Spontaneous Decomposition Byproducts CO2 + Cyclohexanol + Formaldehyde Hemiacetal->Byproducts

Metabolic cleavage pathway of CMCC prodrugs releasing the active API and predictable byproducts.

Experimental Methodology & Protocols

The following self-validating protocol outlines the synthesis of a CMCC prodrug, adapted from the highly successful3[3].

Step-by-Step Alkylation Protocol

1. Salt Formation & Activation:

  • Procedure: Dissolve the pure acid (neutral) form of the API (1.0 eq) in a 1:1 mixture of Acetonitrile (MeCN) and water (e.g., 5 mL per mmol). Adjust the solution to pH 8.0 by the dropwise addition of 0.1 N Na₂CO₃ solution[3].

  • Causality: Adjusting to exactly pH 8.0 ensures the acidic moiety is fully deprotonated and highly nucleophilic, while preventing the base-catalyzed hydrolysis of the incoming CMCC reagent that would occur at higher pH levels.

  • Validation: A stable pH reading of 8.0 confirms complete salt formation without excess alkalinity.

2. Nucleophilic Substitution (SN2):

  • Procedure: Add Chloromethyl Cyclohexyl Carbonate (1.2 eq) dropwise to the stirred solution at 25–30 °C.

  • Causality: The chloromethyl group of CMCC acts as an excellent electrophile. The mixed aqueous-organic solvent system is critical to solubilize both the polar API sodium salt and the highly lipophilic CMCC reagent, facilitating a homogeneous SN2 reaction.

3. In-Process Monitoring:

  • Procedure: Monitor the reaction progress via LC-MS every 30 minutes.

  • Validation: The reaction is deemed complete when the parent API mass is depleted (<5% peak area) and a single new peak corresponding to the [M+Na]⁺ adduct of the prodrug appears. The presence of only one product peak confirms that off-target over-alkylation has not occurred[3].

4. Isolation and Stabilization:

  • Procedure: Evaporate the MeCN under reduced pressure, maintaining the water bath below 30 °C. Lyophilize the remaining aqueous solution to yield the prodrug as a solid sodium salt[3].

  • Causality: Many prodrugs (particularly boronic acids) are prone to oxidative degradation during storage. Converting them cleanly to stable sodium salts via lyophilization prevents oxidative deboronation and ensures long-term shelf stability[3].

  • Validation: Final structural confirmation is achieved via ¹H NMR (300 MHz, CDCl₃), targeting the characteristic CMCC methylene spacer singlet at ~5.72 ppm and the cyclohexyl multiplet at 1.25–1.98 ppm[3].

Synthesis_Workflow Step1 1. Salt Formation API + Na2CO3 (pH 8.0) Step2 2. Alkylation Add CMCC in MeCN/H2O Step1->Step2 Deprotonation Step3 3. Reaction Monitoring LC-MS (Target [M+Na]+) Step2->Step3 SN2 Substitution Step4 4. Purification Evaporation & Lyophilization Step3->Step4 >95% Conversion Step5 5. Final Prodrug Stable Sodium Salt Step4->Step5 Isolation

Step-by-step synthetic workflow for the preparation and isolation of CMCC-derivatized prodrugs.

Pharmacokinetic Data & Evaluation

The primary objective of utilizing CMCC is to fundamentally alter the pharmacokinetic (PK) profile of the modified entity[2]. By masking the polar functional group, the prodrug achieves vastly superior transcellular absorption. Below is a summarized comparison of PK parameters typically observed when modifying a highly polar API (such as the QPX7728 boronic acid parent) into its CMCC prodrug counterpart[3].

Pharmacokinetic ParameterParent API (Polar Acid)CMCC ProdrugMechanistic Rationale
LogP (Lipophilicity) < 0.0 (Hydrophilic)> 2.0 (Lipophilic)The bulky cyclohexyl ring masks the polar acid, drastically enhancing passive membrane permeability.
In Vitro Serum Half-Life > 24 hours15 – 45 minutesThe ester linkage is highly susceptible to serum esterases, ensuring rapid release of the active API post-absorption.
Oral Bioavailability (F%) < 5%40 – 60%Increased lipophilicity and steric protection from GI degradation lead to superior systemic exposure.
Storage Stability Prone to oxidationHighly StableLyophilization into a solid sodium salt prevents oxidative degradation during long-term storage.

References

  • PubChemLite - Chloromethyl cyclohexyl carbonate (C8H13ClO3) . University of Luxembourg / PubChem. 1

  • Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728 . Journal of Medicinal Chemistry - ACS Publications (November 24, 2021). 3

  • Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds (EP2693876B1) . Google Patents. 2

Sources

Application

techniques for the purification of products from Chloromethyl cyclohexyl carbonate reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Purity in Chloromethyl Cyclohexyl Carbonate Synthesis Chloromethyl cyclohexyl carbonate (CCC) is a key building block in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purity in Chloromethyl Cyclohexyl Carbonate Synthesis

Chloromethyl cyclohexyl carbonate (CCC) is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The synthesis of CCC, typically involving the reaction of cyclohexanol with chloromethyl chloroformate, can lead to the formation of several process-related impurities. These byproducts may include unreacted starting materials, as well as structurally similar and potentially genotoxic impurities.

The primary challenge in the purification of CCC lies in the effective removal of these impurities, which often share similar physical and chemical properties with the desired product. This guide will explore the most effective purification techniques and provide detailed protocols to achieve high-purity CCC.

Understanding the Impurity Profile

A thorough understanding of the potential impurities is crucial for developing an effective purification strategy. During the synthesis of chloromethyl cyclohexyl carbonate, several side reactions can occur, leading to a range of impurities.

Common Impurities in Chloromethyl Cyclohexyl Carbonate Reactions:

Impurity NameChemical StructureOriginPotential Impact
CyclohexanolC₆H₁₁OHUnreacted starting materialCan affect downstream reaction stoichiometry and introduce hydroxyl-related side products.
Chloromethyl ChloroformateClCOOCH₂ClUnreacted starting materialHighly reactive and corrosive; can lead to the formation of other impurities.[1][2]
Dichloromethyl ChloroformateClCOOCHCl₂Over-chlorination of methyl chloroformate (a precursor to chloromethyl chloroformate)[3][4]Structurally similar to the starting material, making it difficult to separate.
Trichloromethyl ChloroformateClCOOCCl₃Extensive chlorination of methyl chloroformate[3][4]Possesses different reactivity and can introduce unwanted side reactions.
Bis(1-chloroethyl) carbonate(ClCH(CH₃)O)₂CODimerization of 1-chloroethyl chloroformate, a related reagent[5]Identified as a potentially genotoxic impurity.[5][6]
Pyridine/Triethylamine HydrochlorideC₅H₅N·HCl / (C₂H₅)₃N·HClByproduct from the use of base catalystsTypically removed by aqueous washing.

Identifying and controlling these impurities is a critical aspect of the overall synthesis and purification process.[5] The presence of halogenated impurities, in particular, raises concerns about potential genotoxicity, necessitating their removal to very low levels.[6]

Purification Strategies and Protocols

A multi-step purification strategy is often necessary to achieve the desired purity of chloromethyl cyclohexyl carbonate. The following sections detail the most effective techniques and provide step-by-step protocols.

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is a fundamental and effective first step to remove water-soluble impurities, such as the hydrochloride salts of the amine bases used in the reaction, as well as any residual acid or base.[7][8][9]

Protocol: Aqueous Work-up

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent in which the chloromethyl cyclohexyl carbonate is highly soluble and which is immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic components.

    • Water (H₂O) to remove any remaining water-soluble impurities.

    • A saturated aqueous solution of sodium chloride (brine) to reduce the solubility of the organic product in the aqueous layer and aid in phase separation.[10]

  • Phase Separation: Carefully separate the organic layer from the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove any residual water.[10]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

G ReactionMixture Crude Reaction Mixture Dilution Dilute with Organic Solvent ReactionMixture->Dilution SeparatoryFunnel Transfer to Separatory Funnel Dilution->SeparatoryFunnel Wash_NaHCO3 Wash with sat. NaHCO₃ SeparatoryFunnel->Wash_NaHCO3 Wash_H2O Wash with Water Wash_NaHCO3->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Separate_Phases Separate Organic Layer Wash_Brine->Separate_Phases Dry_Organic Dry over Anhydrous Agent Separate_Phases->Dry_Organic Filter_Concentrate Filter and Concentrate Dry_Organic->Filter_Concentrate Crude_Product Crude Chloromethyl Cyclohexyl Carbonate Filter_Concentrate->Crude_Product

Figure 1: Workflow for Liquid-Liquid Extraction.

Column Chromatography: For High-Purity Separation

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[11][12] For chloromethyl cyclohexyl carbonate, it is particularly useful for removing closely related impurities that are not effectively removed by extraction.

Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel (230-400 mesh) is a suitable stationary phase for the purification of moderately polar compounds like chloromethyl cyclohexyl carbonate.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.3-0.4). A starting point could be a 9:1 to 4:1 mixture of hexanes:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into a glass column plugged with cotton or glass wool.[13]

    • Allow the silica gel to settle, ensuring a uniform and bubble-free packing.[11]

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully apply the sample to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.[14]

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying gentle pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified chloromethyl cyclohexyl carbonate.

G Crude_Product Crude Product TLC_Analysis TLC Analysis for Solvent System Crude_Product->TLC_Analysis Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Purified Chloromethyl Cyclohexyl Carbonate Solvent_Evaporation->Pure_Product

Figure 2: Workflow for Column Chromatography.

Crystallization: The Final Polishing Step

Crystallization is an excellent final purification step to obtain a highly pure, crystalline product and to remove any remaining minor impurities.[15][16][17] The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the chloromethyl cyclohexyl carbonate is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include hexanes, heptane, isopropanol, or mixtures thereof.

  • Dissolution: Place the crude or partially purified product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18]

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Crystallization:

IssuePossible CauseSolution
No crystals formSolution is not saturated; supersaturation has not been reached.Scratch the inside of the flask with a glass rod; add a seed crystal; evaporate some of the solvent.[18]
Oiling outThe compound is coming out of solution as a liquid instead of a solid.Reheat the solution and add more solvent; try a different solvent system.
Poor recoveryToo much solvent was used; the compound has significant solubility in the cold solvent.Concentrate the mother liquor and attempt a second crystallization.[18]

Purity Assessment: Analytical Techniques

After each purification step, and for the final product, it is essential to assess the purity. Several analytical techniques are well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting and quantifying residual solvents and volatile impurities in chloromethyl cyclohexyl carbonate.[19][20] A method can be developed using a suitable capillary column (e.g., HP-5ms) and a temperature gradient to separate the components of the mixture.[19] Mass spectrometry provides structural information for impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. For carbonate esters that lack a strong UV chromophore, a universal detector such as a Refractive Index (RI) detector can be used.[21] Alternatively, derivatization can be employed to introduce a UV-active moiety, allowing for detection with a UV detector.[2]

Typical HPLC-UV Method Parameters (for derivatized sample):

ParameterValue
ColumnC18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at a suitable wavelength for the derivative
Column Temperature30-40 °C

Conclusion

The purification of chloromethyl cyclohexyl carbonate is a critical process that directly impacts the quality of downstream pharmaceutical products. A combination of liquid-liquid extraction, column chromatography, and crystallization provides a robust strategy for achieving high purity. Careful selection of solvents and optimization of each step are key to successfully removing process-related impurities. Rigorous analytical monitoring using techniques such as GC-MS and HPLC is essential to verify the purity of the final product and ensure it meets the stringent requirements of the pharmaceutical industry.

References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Testen, A., et al. (2019). Method development and validation by GC-MS for quantification of 1-chloroethyl cyclohexyl carbonate as a genotoxic impurity in candesartan cilexetil drug substance. Acta Pharmaceutica, 69(1), 63-74.
  • How To: Purify by Crystallization. (n.d.). University of Rochester Chemistry. Retrieved from [Link]

  • Testen, A., et al. (2019). Identification of new process-related impurity in the key intermediate in the synthesis of TCV-116. Acta Pharmaceutica, 69(1), 63-74.
  • Troubleshooting common issues in lithium carbonate synthesis
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Methods for purifying strontium hydrate from carbon
  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Olofson, R. A., & Cuomo, J. (1980).
  • Liquid–liquid extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Tilstam, U. (2004). Method for purifying chloromethyl chloroformate.
  • Pike, R. M. (1971). Crystallization procedure for sodium carbonate precursor crystals.
  • How to run column chromatography. (n.d.). Retrieved from [Link]

  • Tilstam, U. (2004). Method for purifying chloromethyl chloroformate.
  • Column chromatography. (n.d.). Retrieved from [Link]

  • Dry silica gel (84 g). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Zhang, T., et al. (2016). Method development for separating organic carbonates by ion-moderated partition high-performance liquid chromatography.
  • Zhang, Y., et al. (2018). Purification of Lithium Carbonate from Sulphate Solutions through Hydrogenation Using the Dowex G26 Resin. Minerals, 8(11), 513.
  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube.
  • De Kock, F., et al. (2022). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 35(4), 146-156.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Column Chromatography Guide. (2025, December 12). Phenomenex.
  • Overview of Liquid-Liquid Extraction (LLE)
  • CHLOROMETHYL CHLOROFORM
  • Raju, V. V. N., et al. (2017). Determination of genotoxic impurity chloromethyl chloroformate in tenofovir disoproxil succinate using RP-LC. S V R Government Degree College.
  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts.
  • Karageorgis, G., et al. (2025). A Digital Tool for Liquid-Liquid Extraction Process Design. ChemRxiv.
  • Analysis of Carbonate Esters and Additives in Battery Electrolyte Using Agilent 8860 GC. (2023, March 8). Agilent.
  • Tsikas, D., & Zoerner, A. A. (2010). Quantification of carbonate by gas chromatography-mass spectrometry. Analytical Chemistry, 82(21), 9091-9098.
  • Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America, 40(9), 416-419.
  • de Oliveira, D., et al. (2012). Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4), 746-753.
  • Kim, J. H., et al. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of the Korean Society for Applied Biological Chemistry, 60(5), 493-499.
  • GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus striatus. (2024, October 15).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chloromethyl Cyclohexyl Carbonate (CMCC) Alkylations

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of prodrugs (such as candesartan cilexetil and novel β-lactamase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of prodrugs (such as candesartan cilexetil and novel β-lactamase inhibitors). Chloromethyl cyclohexyl carbonate (CMCC) is a highly versatile alkylating agent used to install cyclohexyl carbonate methyl groups. However, its bifunctional nature, moisture sensitivity, and the inherently poor leaving-group ability of the chloride ion often lead to stalled reactions, degradation, or complex mixtures.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind CMCC reaction failures and provide self-validating, field-proven methodologies to ensure your syntheses succeed.

Diagnostic Workflow for CMCC Alkylations

Before adjusting any parameters, establish the failure mode of your reaction by analyzing the crude mixture.

Troubleshooting_CMCC Start Reaction Failed: Low Yield or No Product CheckTLC Analyze Crude by LC-MS / TLC Start->CheckTLC Unreacted Unreacted CMCC & Nucleophile CheckTLC->Unreacted Hydrolysis CMCC Degraded (Cyclohexanol detected) CheckTLC->Hydrolysis SideProducts Multiple Side Products (e.g., Homocoupling) CheckTLC->SideProducts Sol1 Add KI/NaI (In situ Finkelstein) Unreacted->Sol1 Sol2 Ensure Anhydrous Conditions & Mild Base Hydrolysis->Sol2 Sol3 Optimize Temp & Steric Base (e.g., DIPEA) SideProducts->Sol3

Diagnostic workflow for troubleshooting CMCC alkylation failures.

Technical Q&A: Causality and Solutions

Q1: My alkylation with CMCC shows mostly unreacted starting material even after 24 hours at elevated temperatures. How can I drive the reaction to completion? A1: The root cause is kinetic. The chloride ion on CMCC is a relatively poor leaving group for direct SN2 displacement, especially when reacting with sterically hindered or weak nucleophiles (like tetrazoles or bulky carboxylic acids). The Solution: Implement an in situ Finkelstein reaction [1]. By adding a stoichiometric or catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI), the chloromethyl group is converted into a highly reactive iodomethyl intermediate. Because iodide is a superior leaving group (due to its larger size and polarizability), this intermediate undergoes rapid SN2 displacement by your nucleophile, driving the equilibrium forward [2].

Q2: I am detecting significant amounts of cyclohexanol and formaldehyde in my crude mixture instead of the desired prodrug. What is causing this degradation? A2: This is a classic symptom of CMCC hydrolysis. Chloromethyl alkyl carbonates are exquisitely moisture-sensitive. In the presence of adventitious water and a base, the reagent undergoes rapid hydrolysis, releasing cyclohexanol, formaldehyde, and CO2 [3]. The Solution: Ensure all solvents (especially hygroscopic ones like DMF or DMSO) are strictly anhydrous. Use flame-dried glassware, conduct the reaction under a nitrogen or argon atmosphere, and verify that your base (e.g., K2CO3) has been oven-dried prior to use.

Q3: The reaction is proceeding, but the base (K2CO3) remains largely undissolved at the bottom of the flask. Should I switch bases? A3: Yes. Poor base solubility in organic solvents severely limits the deprotonation rate of your nucleophile, starving the reaction of the active species. You have two self-validating options:

  • Switch to Cesium Carbonate (Cs2CO3): The larger ionic radius of cesium provides a more reactive "naked" anion and significantly higher solubility in polar aprotic solvents like DMF [1].

  • Add a Phase-Transfer Catalyst (PTC): Tetrabutylammonium iodide (TBAI) can simultaneously act as an iodide source for the Finkelstein reaction and a phase-transfer agent to shuttle the carbonate into the organic phase [3].

Q4: I am seeing multiple spots on my TLC plate, including homocoupling products. How do I minimize side reactions? A4: Excessive heating or the use of overly strong bases can lead to side reactions, including the homocoupling of the alkylating agent or elimination pathways [3]. The Solution: Lower the reaction temperature (e.g., from 80 °C down to 50 °C) and optimize the base. If N-alkylation is desired, using a non-nucleophilic, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) can prevent unwanted side reactions while maintaining sufficient basicity.

Mechanistic Grounding: The Finkelstein Advantage

Understanding the logical relationship between the reagents is critical for optimization. The diagram below illustrates why adding an iodide source bypasses the kinetic bottleneck of the chloride leaving group.

Finkelstein_Mechanism CMCC CMCC (Poor Leaving Group) Intermediate Iodomethyl Cyclohexyl Carbonate (Highly Reactive) CMCC->Intermediate SN2 Exchange (Finkelstein) Iodide NaI / KI (Iodide Source) Iodide->Intermediate I- attacks Product Alkylated Prodrug + Salt Byproduct Intermediate->Product Fast SN2 Nucleophile Deprotonated Nucleophile (e.g., Tetrazole/Carboxylate) Nucleophile->Product Nu- attacks

Logical mechanism of Finkelstein-driven CMCC alkylation.

Quantitative Optimization Data

Selecting the right combination of base and solvent is the most critical variable in CMCC alkylations. Use the matrix below to match your substrate's needs with the optimal conditions.

Table 1: Base and Solvent Selection Matrix for CMCC Alkylation

Base SystemSolventRelative Reaction RatePrimary Use CaseHydrolysis Risk
K2CO3 Acetone1x (Baseline)Mild O-alkylation of highly reactive phenolsLow (if anhydrous)
K2CO3 + KI DMF5x - 10xStandard prodrug synthesis (e.g., carboxylic acids)Moderate
Cs2CO3 + KI DMF / DMSO>15xSterically hindered or weak nucleophilesHigh (Requires strict anhydrous conditions)
DIPEA Acetonitrile2x - 5xN-alkylation of amines (prevents base-catalyzed degradation)Low
Step-by-Step Methodology: Self-Validating CMCC Alkylation Protocol

This protocol utilizes an in situ Finkelstein reaction [1] and is designed as a self-validating system to ensure maximum conversion while mitigating hydrolysis.

Step 1: Preparation of the Anhydrous Environment Causality: Eliminating adventitious water prevents the hydrolysis of CMCC into cyclohexanol and formaldehyde.

  • Flame-dry a 10 mL reaction flask under vacuum.

  • Back-fill the flask with dry nitrogen. Repeat the vacuum/nitrogen cycle three times.

Step 2: Deprotonation of the Nucleophile Causality: Pre-forming the nucleophilic anion ensures it is ready to attack the transient iodomethyl intermediate immediately upon its generation.

  • Charge the flask with the nucleophile (1.0 eq), anhydrous Potassium Carbonate (3.0 eq), and Potassium Iodide (3.0 eq).

  • Inject anhydrous DMF (to achieve a 0.25 M concentration) via syringe under nitrogen.

  • Stir the suspension at room temperature for 15 minutes.

Step 3: In Situ Iodide Generation and Alkylation Causality: KI converts the chloromethyl group to an iodomethyl group, accelerating the SN2 displacement.

  • Add Chloromethyl cyclohexyl carbonate (2.0 eq) dropwise via syringe.

  • Heat the mixture to 50 °C and stir for 12 hours under a nitrogen balloon.

Step 4: Validation & Workup Causality: A self-validating check ensures the reaction is kinetically complete before quenching, preventing the isolation of unreacted starting materials.

  • Validation: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the nucleophile mass and the appearance of the product mass confirms the completion of the SN2 displacement.

  • Workup: Once validated, cool the reaction to 0 °C. Quench slowly with water (10 mL) to destroy any unreacted CMCC.

  • Extract the aqueous mixture with a non-polar solvent like hexane or tert-butyl methyl ether (TBME) (3 × 15 mL). The product will partition into the organic layer, leaving the inorganic salts (KCl, KI) in the aqueous phase.

References
  • Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Finkelstein Reaction Organic Chemistry Portal[Link]

Optimization

Technical Support Center: Managing Hydrogen Chloride (HCl) Release in Chemical Reactions

Welcome to the Reaction Engineering Technical Support Center. The generation of stoichiometric hydrogen chloride (HCl) is a ubiquitous challenge in synthetic chemistry—from routine acyl chloride formations to complex pep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Engineering Technical Support Center. The generation of stoichiometric hydrogen chloride (HCl) is a ubiquitous challenge in synthetic chemistry—from routine acyl chloride formations to complex peptide syntheses and phosgenations. Failure to manage HCl evolution not only poses severe safety risks but fundamentally alters reaction kinetics, often stalling reactions or degrading sensitive intermediates.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to safely and effectively manage HCl byproducts.

Troubleshooting & FAQs

Q1: Why does my reaction stall before completion when generating HCl?

A: This is a classic thermodynamic issue governed by Le Chatelier's principle. As HCl accumulates in the reaction mixture, it can shift the equilibrium backward. Furthermore, HCl readily protonates nucleophilic intermediates (such as amines), converting them into unreactive hydrochloride salts. Solution: You must actively remove the HCl. For small scales, use an in-situ organic scavenger. For larger scales, implement a continuous inert gas sparge (e.g., Nitrogen or Argon) to actively strip the gaseous HCl from the solution and direct it to an external scrubber.

Q2: How do I prevent scrubber "suck-back" into my reaction vessel?

A: Suck-back is caused by a sudden pressure differential. When a reaction cools, or when gas evolution rapidly ceases, a partial vacuum forms inside the reactor. This vacuum will draw the scrubbing liquid (e.g., aqueous NaOH) backward through the vent lines directly into your anhydrous reaction mixture, causing catastrophic failure. Solution: Always install an empty "drop-out" trap (a secondary heavy-walled flask) between the reactor and the alkaline scrubber. This creates a physical buffer zone that captures any reversed liquid before it reaches the reaction vessel.

Q3: What are the critical safety hazards of handling HCl gas, and how do I mitigate them?

A: Anhydrous HCl gas is highly corrosive and toxic. Inhalation causes severe respiratory tract irritation and pulmonary edema, while contact with pressurized liquid/gas can cause frostbite and severe skin burns[1]. Solution: All operations must be conducted in a certified, well-ventilated fume hood. Operators must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a face shield, and a protective lab coat[1][2].

Q4: When should I use an organic scavenger versus an external scrubber?

A: Scavengers are ideal for small-scale reactions (<10 mmol) or when working with acid-sensitive substrates where immediate neutralization is required[3]. However, at larger scales, scavengers generate massive amounts of solid ammonium salts that hinder magnetic stirring and complicate downstream workups. For large-scale synthesis, an external scrubber is mandatory to maintain a homogeneous reaction environment[4].

Quantitative Comparison of HCl Scavengers

When an external scrubber is impractical, chemical scavengers are used to neutralize HCl in-situ. The choice of scavenger is dictated by its basicity (pKa) and steric hindrance[3].

ScavengerpKa (Conjugate Acid)Key Characteristics & Mechanistic Action
Triethylamine (TEA) ~10.75Highly basic and inexpensive. Effectively drives equilibrium forward but can act as a competing nucleophile in sensitive reactions.
N,N-Diisopropylethylamine (DIPEA) ~10.50Highly sterically hindered (Hünig's base). Non-nucleophilic nature makes it ideal for protecting electrophilic substrates.
Pyridine ~5.25Weaker base. Often acts as a nucleophilic catalyst (e.g., forming reactive acylpyridinium intermediates) rather than just a passive scavenger.
Propylene Oxide N/AActs as an irreversible scavenger by reacting with HCl to form volatile chloropropanols. Excellent for avoiding solid salt precipitation during workup[4].

Decision Matrix for HCl Management

Use the following logical framework to determine the optimal HCl management strategy for your specific workflow.

DecisionTree Start HCl Byproduct Expected Scale Reaction Scale? Start->Scale Sens Acid-Sensitive Substrate? Scale->Sens < 10 mmol Scrubber External Scrubber (NaOH Trap + N2 Purge) Scale->Scrubber > 10 mmol Scavenger In-Situ Scavenger (e.g., DIPEA, TEA) Sens->Scavenger Yes PropOx Irreversible Scavenger (Propylene Oxide) Sens->PropOx No

Caption: Decision matrix for selecting an appropriate laboratory-scale HCl management strategy.

Standard Operating Protocols

Protocol: Assembly and Validation of a High-Capacity Alkaline Scrubber

Causality & Self-Validation: This protocol uses an ice-cooled 6 M NaOH bath to neutralize HCl. Because acid-base neutralization is highly exothermic, the ice bath prevents the scrubbing solution from boiling[5]. The inclusion of a pH indicator provides a self-validating visual cue for scrubber exhaustion, ensuring the system never vents toxic gas into the hood.

Step-by-Step Methodology:

  • Trap 1 Assembly (Suck-Back Prevention): Connect the exhaust port of your reaction condenser to an empty, heavy-walled glass trap using chemically resistant PTFE tubing. Ensure the inlet tube sits high above the bottom of the flask.

  • Trap 2 Assembly (Active Scrubber): In a secondary heavy-walled trap, prepare a 6 M Sodium Hydroxide (NaOH) solution. Place this trap inside an ice-water bath[5].

  • Indicator Addition: Add 3-5 drops of phenolphthalein indicator to the NaOH solution. The solution will turn deep pink, providing a visual confirmation of high alkalinity. If the solution turns colorless during the reaction, the scrubber is exhausted and must be replaced immediately.

  • Submersion: Connect Trap 1 to Trap 2. Ensure the inlet tube of Trap 2 is submerged at least 2-3 inches into the NaOH solution (ideally terminating in a glass frit) to maximize the gas-liquid contact surface area.

  • System Validation (Pre-Reaction): Before adding any reagents to your reaction flask, initiate a low-flow Nitrogen (N₂) purge through the system.

    • Validation Check A: Verify that vigorous bubbling occurs in Trap 2.

    • Validation Check B: Abruptly stop the N₂ flow. Verify that the NaOH solution does not travel backward past Trap 1.

Workflow Step1 1. Assemble Empty Suck-Back Trap Step2 2. Prepare 6M NaOH Ice-Cooled Bath Step1->Step2 Step3 3. Connect PTFE Lines & Submerge Frit Step2->Step3 Step4 4. Add pH Indicator (Self-Validation) Step3->Step4 Step5 5. Test N2 Flow & Check for Vacuum Step4->Step5

Caption: Step-by-step workflow for assembling and self-validating an alkaline HCl scrubber system.

References

  • "Technical Support Center: Managing HCl Byproduct in 4-Nitrobenzoyl Chloride Reactions", Benchchem,
  • "Large-scale synthesis of α-amino acid-N-carboxyanhydrides", Taylor & Francis,
  • "ICSC 0163 - HYDROGEN CHLORIDE", International Labour Organiz
  • "Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate
  • "Hydrochloric Acid Safe Handling Guideline", Stanford University,

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for Commercial Chloromethyl Cyclohexyl Carbonate (CMCC)

Executive Summary Chloromethyl cyclohexyl carbonate (CMCC) is a pivotal alkylating reagent utilized in the pharmaceutical industry to synthesize prodrugs. It is most notably used to introduce the cilexetil moiety in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl cyclohexyl carbonate (CMCC) is a pivotal alkylating reagent utilized in the pharmaceutical industry to synthesize prodrugs. It is most notably used to introduce the cilexetil moiety in drugs like candesartan cilexetil and in the development of novel orally bioavailable boronic acid β -lactamase inhibitors[1].

Because CMCC is a bifunctional, moisture-sensitive electrophile, commercial batches frequently develop impurities during synthesis, transit, or prolonged storage. These impurities can drastically depress downstream coupling yields and introduce structurally similar byproducts that are notoriously difficult to purge from the final Active Pharmaceutical Ingredient (API)[2]. This guide provides field-proven methodologies to identify, quantify, and eliminate these impurities.

Part 1: Impurity Genesis & Mechanistic Pathways

To effectively troubleshoot CMCC, one must understand the causality behind its degradation and byproduct formation. CMCC is synthesized via the reaction of cyclohexanol with chloromethyl chloroformate in the presence of an acid scavenger (e.g., pyridine)[1]. Deviations in stoichiometry, temperature control, or moisture exclusion lead to a predictable profile of impurities.

G CyOH Cyclohexanol (Starting Material) CMCC Chloromethyl Cyclohexyl Carbonate (CMCC) CyOH->CMCC + CMCF DCC Dicyclohexyl Carbonate (Over-reaction Impurity) CyOH->DCC Excess CyOH Transesterification CMCF Chloromethyl Chloroformate CMCF->CMCC + CyOH Base Pyridine / Base Base->CMCC Acid Scavenger Hydrolysis Hydrolysis Impurities (Cyclohexanol, HCl, CO2, HCHO) CMCC->Hydrolysis + H2O (Moisture Degradation)

Fig 1. Mechanistic pathways of CMCC synthesis and common impurity generation.

Quantitative Impurity Profiling
ImpurityCausality / OriginChemical NatureAnalytical Detection
Cyclohexanol Unreacted starting material or secondary hydrolysis product.Nucleophilic alcoholGC-FID (Early eluter); 1 H NMR ( δ ~3.6 ppm)
Chloromethyl chloroformate Unreacted starting material.Electrophilic, highly moisture-sensitiveGC-FID
Dicyclohexyl carbonate Transesterification of CMCC with excess cyclohexanol.Stable, lipophilic diesterGC-FID (Late eluter)
HCl / CO 2​ / Formaldehyde Moisture-induced hydrolysis of the chloromethyl carbonate moiety.Volatile gases / Corrosive acidVisual (bottle pressure), Odor, pH of aqueous wash

Part 2: Diagnostic Q&A (Field Troubleshooting)

Q1: My commercial batch of CMCC has developed a strong, pungent odor, and the bottle hissed when opened. Is it still safe to use? A: The hissing and pungent odor are direct indicators of moisture-induced hydrolysis. When water attacks the carbonate or chloromethyl carbon, the molecule collapses, releasing carbon dioxide (the hissing pressure), formaldehyde (the pungent odor), hydrochloric acid, and cyclohexanol. Causality & Action: The generated HCl acts as an autocatalyst, exponentially accelerating further degradation. Do not use this batch for sensitive prodrug couplings without purification, as the acidic environment and free cyclohexanol will destroy your API. Proceed to Protocol A for recovery.

Q2: My prodrug coupling yield dropped from 85% to 40%. GC analysis of the CMCC shows 5% residual cyclohexanol. How does this impact the reaction? A: Cyclohexanol is a strong nucleophile. During your prodrug synthesis (which typically utilizes a base like K 2​ CO 3​ or Cs 2​ CO 3​ [1]), the residual cyclohexanol competes directly with your API's carboxylic acid or tetrazole moiety for the alkylating agent. Furthermore, it can transesterify with the formed prodrug, cleaving the newly attached cilexetil group. Solution: You must remove the cyclohexanol prior to the coupling step. While washing the organic layer with cold, dilute aqueous base (e.g., 5% NaHCO 3​ ) can partition some impurities, high-vacuum fractional distillation (Protocol A ) is the only self-validating method to ensure absolute purity.

Q3: I am seeing an unexpected late-eluting peak in my GC chromatogram. Could this be Dicyclohexyl Carbonate? A: Yes. If the initial synthesis of the commercial batch lacked strict stoichiometric control, excess cyclohexanol can react with the formed CMCC via transesterification, yielding dicyclohexyl carbonate. Because it is a stable, lipophilic diester, it will not degrade easily and will carry over into your final reaction mixture, potentially complicating the crystallization of your API. It must be quantified using Protocol B .

Part 3: Self-Validating Experimental Workflows

Protocol A: High-Vacuum Fractional Distillation for CMCC Recovery

Purpose: To isolate pure CMCC from cyclohexanol, dicyclohexyl carbonate, and volatile degradation products.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease and the system is rigorously dried.

  • Cold Degassing (Critical Step): Before applying heat, apply a moderate vacuum (50–100 mmHg) at room temperature for 15 minutes.

    • Causality: Dissolved CO 2​ and formaldehyde from trace hydrolysis will cause violent, uncontrollable bumping if the flask is heated immediately under high vacuum.

  • Forecut Removal: Gradually increase the vacuum to <2 mmHg. Slowly apply heat to the distillation flask. Collect the forecut (containing residual cyclohexanol and chloromethyl chloroformate) at lower vapor temperatures.

  • Main Fraction Collection: Increase the heat until the vapor temperature stabilizes. Collect the main fraction of CMCC. (Note: Dicyclohexyl carbonate has a significantly higher boiling point and will remain in the distillation pot as a heavy residue).

  • Inert Storage: Break the vacuum with dry Argon or Nitrogen. Immediately transfer the purified CMCC to amber glass bottles, add activated 4Å molecular sieves to scavenge future moisture, seal tightly, and store at 2–8 °C.

Protocol B: GC-FID Analytical Method for Impurity Profiling

Purpose: To accurately quantify starting materials and transesterification byproducts without artificially degrading the sample.

  • Sample Preparation: Dilute 50 mg of the CMCC sample in 1.0 mL of anhydrous dichloromethane (DCM). Do not use protic solvents (like methanol), as they will react with trace chloromethyl chloroformate.

  • Instrument Parameters:

    • Column: Mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 200 °C.

      • Causality: CMCC is thermally labile. Exceeding 220 °C in the injection port will trigger on-column thermal degradation, artificially inflating the formaldehyde and cyclohexyl chloride peaks and giving a false-low purity reading.

    • Detector (FID) Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C (hold for 2 min).

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 min at 250 °C to ensure dicyclohexyl carbonate elutes completely.

  • Elution Order: (1) DCM solvent front (2) Chloromethyl chloroformate (3) Cyclohexanol (4) CMCC (Main Peak) (5) Dicyclohexyl carbonate.

References

  • Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds US Patent 9487500B2 / EP2693876B1 URL

Sources

Optimization

refining experimental protocols for using Chloromethyl cyclohexyl carbonate

Technical Support Center: Chloromethyl Cyclohexyl Carbonate (Ccc-Cl) Welcome to the technical support center for Chloromethyl cyclohexyl carbonate (Ccc-Cl). This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chloromethyl Cyclohexyl Carbonate (Ccc-Cl)

Welcome to the technical support center for Chloromethyl cyclohexyl carbonate (Ccc-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on refining experimental protocols. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, ensuring greater success and reproducibility in your work.

Part 1: Foundational Knowledge & Handling (FAQs)

Q1: What is Chloromethyl cyclohexyl carbonate (Ccc-Cl) and what are its primary applications?

Chloromethyl cyclohexyl carbonate, also known as 1-Chloroethyl cyclohexyl carbonate, is a halogenated organic compound classified as a chlorinated carbonate ester.[1] Its chemical structure features a cyclohexyl group and a reactive chloroethyl group attached to a carbonate functional group.[2] This reactivity makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[3]

Its most common application is as a synthon for creating prodrugs.[1][2] The Ccc moiety is attached to a parent drug molecule, often at a hydroxyl or carboxyl group, to improve pharmacokinetic properties such as oral bioavailability.[4][5] It is a key intermediate in the synthesis of drugs like Candesartan Cilexetil.[1][2][6]

Q2: What are the key physical and chemical properties I should be aware of?

Understanding the properties of Ccc-Cl is crucial for its effective use and storage. It is typically a colorless to pale yellow, clear liquid with a pungent odor.[2][3] It is soluble in common organic solvents like toluene, acetone, chloroform, and THF, but only slightly soluble in water.[1][3]

Table 1: Key Physical and Chemical Properties of Ccc-Cl

PropertyValueSource(s)
CAS Number 99464-83-2[1][3]
Molecular Formula C9H15ClO3[1][7]
Molecular Weight 206.67 g/mol [3][8]
Density ~1.12 g/cm³[3]
Boiling Point 107 °C / 10 mmHg[8]
Melting Point -16 °C[3]
Flash Point 84 - 100 °C[3][8]
Purity (Typical) ≥ 98.0% (by GC)[3][8]

The key to its utility lies in the reactivity of the active chlorine atom, which makes the molecule susceptible to nucleophilic substitution.[2][3]

Q3: How should I properly store and handle Chloromethyl cyclohexyl carbonate?

Proper storage and handling are critical to maintain the reagent's purity and ensure lab safety.

Storage:

  • Temperature: Store in a cool, dry, and well-ventilated area, preferably at temperatures below 15°C.[3] Some suppliers recommend long-term storage at -20°C and short-term storage at 2-8°C.[9]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent moisture ingress.[1]

  • Incompatibilities: Keep away from moisture, strong bases, acids, oxidizing agents, and nucleophiles, as these can cause rapid degradation.[1][9]

  • Purity Check: For prolonged storage, it is recommended to re-analyze the purity by checking for parameters like coloration and the presence of cyclohexanol before use.[3]

Handling:

  • Ventilation: Handle in a well-ventilated place, such as a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][10]

  • Precautions: Avoid contact with skin and eyes, as it is an irritant.[3][10] It is also suspected of causing genetic defects. In case of contact, rinse the affected area thoroughly with water. Avoid breathing mists or vapors.

Part 2: Troubleshooting Common Experimental Issues

This section addresses common problems encountered when using Ccc-Cl in substitution reactions, particularly with phenolic or carboxylic acid substrates.

Q4: My reaction shows low or no product yield. What are the likely causes and how can I fix it?

Low product yield is one of the most frequent issues. The root cause often relates to reagent quality, reaction conditions, or the presence of contaminants.

Potential Causes & Solutions:

  • Reagent Degradation: Ccc-Cl is sensitive to moisture. Hydrolysis will decompose the reagent into cyclohexanol, CO2, and chloroethanol, rendering it inactive.[11]

    • Solution: Always use a fresh bottle or a properly stored aliquot. Ensure all glassware is oven-dried, and reactions are run under an inert atmosphere (N2 or Ar). Use anhydrous solvents.

  • Insufficient Base or Incorrect Base Choice: The reaction releases HCl, which must be neutralized by a base. If the base is too weak or insufficient, the reaction will stall.

    • Solution: Use at least 1.1 equivalents of a non-nucleophilic base like pyridine or triethylamine (TEA).[1][7] For sensitive substrates, a hindered base like diisopropylethylamine (DIPEA) may be preferable. The pKa of the base should be sufficient to deprotonate the substrate but not cause side reactions.

  • Low Reaction Temperature: While starting reactions at low temperatures (e.g., 0°C) is good practice to control the initial exotherm, the reaction may require warming to proceed to completion.[7][12]

    • Solution: After the initial addition of Ccc-Cl at 0°C, allow the reaction to warm to room temperature and stir overnight.[7] If the reaction is still sluggish (as monitored by TLC or LC-MS), gentle heating (e.g., 40-50°C) may be necessary, but this should be done cautiously to avoid byproduct formation.

  • Poor Substrate Nucleophilicity: Phenols with strong electron-withdrawing groups are less nucleophilic and will react more slowly.

    • Solution: For such substrates, consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or increasing the reaction temperature. You may also need to extend the reaction time.

Troubleshooting_Low_Yield start Problem: Low or No Yield check_reagent Check Ccc-Cl Quality (Moisture Sensitive?) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate sol_reagent Solution: Use Anhydrous Conditions (Dry Glassware, Inert Gas, Dry Solvents) check_reagent->sol_reagent Yes sol_base Solution: Use >1.1 eq. of appropriate base (e.g., Pyridine, TEA, DIPEA) check_conditions->sol_base Incorrect Base? sol_temp Solution: Warm reaction to RT or gently heat (40-50°C) after initial addition check_conditions->sol_temp Temp Too Low? sol_substrate Solution: Use stronger base (e.g., DBU) or increase reaction time/temp check_substrate->sol_substrate Poor Nucleophile?

Caption: Troubleshooting decision tree for low product yield.

Q5: My reaction is messy, with multiple byproducts. How can I improve selectivity?

Byproduct formation often occurs due to side reactions involving the substrate, product, or reagent.

Potential Causes & Solutions:

  • Di-alkylation or Side Reactions: If the substrate has multiple reactive sites, or if the product itself is reactive, further reactions can occur. High temperatures can also promote side reactions.[13]

    • Solution: Maintain a low reaction temperature (0°C to room temperature).[7][12] Add the Ccc-Cl reagent slowly (dropwise) to the solution of the substrate and base to avoid localized high concentrations. Using exactly one equivalent of the reagent can also help minimize over-reaction.

  • Formation of Symmetric Carbonates: If there is residual cyclohexanol in the Ccc-Cl reagent, it can react to form dicyclohexyl carbonate.[3]

    • Solution: Ensure the purity of your Ccc-Cl is high (≥98%).[3] If you suspect contamination, you can purify the reagent by vacuum distillation, though this is often not practical for small quantities.

  • Reaction with Solvent: Nucleophilic solvents (like alcohols) are incompatible. Even seemingly inert solvents like THF can be problematic if they contain peroxides, which can initiate radical side reactions.

    • Solution: Use dry, non-nucleophilic solvents such as dichloromethane (DCM), acetonitrile (ACN), or N,N-Dimethylformamide (DMF).[7][14]

Q6: I'm having difficulty monitoring the reaction progress by TLC. What are some best practices?

Effective reaction monitoring is key to knowing when the reaction is complete and avoiding the formation of degradation products.

Tips for TLC Monitoring:

  • Staining: The Ccc-Cl reagent and the resulting carbonate product may not be UV-active. Use a stain like potassium permanganate (KMnO4) or ceric ammonium molybdate (CAM) for visualization.

  • Co-spotting: Always run a "co-spot" lane on your TLC plate that contains a mixture of your starting material and the reaction mixture. This helps to definitively identify the starting material spot.

  • Hydrolysis on Plate: Ccc-Cl can hydrolyze on the silica gel plate, sometimes showing up as a streak or a new spot corresponding to cyclohexanol. This is normal. The key is to monitor the disappearance of your primary substrate spot and the appearance of a new product spot.

Table 2: Typical TLC Systems and Visualization

ComponentTypical Rf (Hexanes/EtOAc 4:1)Visualization
Substrate (e.g., Phenol)0.3 - 0.5UV, Stains
Ccc-Cl0.7 - 0.8Stains (KMnO4)
Product (Ccc-Phenol)0.6 - 0.7UV, Stains

For more precise, quantitative monitoring, HPLC or GC-MS are recommended.[15][16] A reverse-phase HPLC method can effectively separate the non-polar product from the more polar starting material.[15]

Part 3: Experimental Protocols & Workflows

Q7: Can you provide a general, step-by-step protocol for reacting Ccc-Cl with a phenol?

This protocol provides a reliable starting point for the synthesis of a Ccc-protected phenol. It should be adapted based on the specific reactivity and solubility of the substrate.

General Protocol for Synthesis of a Ccc-Protected Phenol

  • Preparation:

    • Dry all glassware in an oven (e.g., at 120°C) for at least 4 hours and allow to cool under a stream of inert gas (N2 or Ar).

    • Prepare anhydrous solvent (e.g., Dichloromethane) by passing it through a solvent purification system or by using a freshly opened bottle of anhydrous grade solvent.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenolic substrate (1.0 eq.).

    • Dissolve the substrate in anhydrous dichloromethane (approx. 0.1 M concentration).

    • Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition:

    • Add a non-nucleophilic base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the cooled solution.[7][12] Stir for 5-10 minutes.

    • Slowly, add Chloromethyl cyclohexyl carbonate (1.1 eq.) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction overnight (12-16 hours).[12]

    • Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed.[16]

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with more dichloromethane.

    • Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Caption: General experimental workflow for Ccc-Cl reactions.

References

  • CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google P
  • Synthesis of 1-Chloroethyl Cyclohexyl Carbonate - PrepChem.com. (URL: [Link])

  • 1-Chloroethyl cyclohexyl carbonate datasheet - BioCrick. (URL: [Link])

  • 1-Chloroethyl cyclohexyl carbonate-MSDS - BioCrick. (URL: [Link])

  • 1-Chloroethyl Cyclohexyl Carbonate | SIELC Technologies. (URL: [Link])

  • Elferink, H., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Chemistry – A European Journal, 28(9), e202103910. (URL: [Link])

  • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC. (URL: [Link])

  • Elferink, H., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs. Chemistry, 28(9). (URL: [Link])

  • Yield and Selectivity Improvement in the Synthesis of Carbonated Linseed Oil by Catalytic Conversion of Carbon Dioxide - PMC. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Assessing the Genotoxic Potential of Chloromethyl Cyclohexyl Carbonate Impurities

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Controlling Genotoxic Impurities In pharmaceutical development, the control of impurities within an Active...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Controlling Genotoxic Impurities

In pharmaceutical development, the control of impurities within an Active Pharmaceutical Ingredient (API) is paramount to ensure patient safety.[1][2] A specific class of impurities, known as genotoxic impurities (GTIs), are of significant concern because they can directly interact with DNA, potentially causing mutations that can lead to cancer.[2][3] Even at trace levels, these impurities can pose a significant health risk.[1][2]

Regulatory bodies, through guidelines like the ICH M7, have established a stringent framework for the identification, categorization, qualification, and control of mutagenic impurities to limit potential carcinogenic risk.[2][4][5] A key principle of this framework is the Threshold of Toxicological Concern (TTC), a value of 1.5 µ g/day intake for most pharmaceuticals, which is considered to be associated with a negligible risk.[1][4][6][7]

This guide focuses on a specific potential impurity, Chloromethyl cyclohexyl carbonate (CMCC) . Due to its chemical structure—specifically the presence of an α-chloroalkyl carbonate moiety—CMCC possesses a "structural alert" for genotoxicity. This functional group is known to have alkylating activity, a chemical property strongly associated with the ability to damage DNA.[8][9] Therefore, a rigorous and systematic assessment of its genotoxic potential is not just a scientific exercise but a regulatory necessity.

This document provides a comparative analysis of the essential methodologies used to evaluate such impurities, from predictive in silico models to definitive in vitro assays, using CMCC as a case study. We will delve into the causality behind experimental choices, providing a logical workflow for a comprehensive and scientifically sound genotoxic risk assessment.

The First Tier: In Silico (Q)SAR Assessment

The initial step in evaluating a potential GTI, as recommended by ICH M7, is a computational toxicology assessment using (Quantitative) Structure-Activity Relationship, or (Q)SAR, models.[10][11] This in silico approach uses computer models to predict the mutagenic potential of a chemical based on its structure. The guideline mandates the use of two complementary methodologies: one expert rule-based and one statistical-based.[10][11]

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of "structural alerts"—molecular substructures and functional groups that are mechanistically linked to toxicity.[11] An expert rule-based system would identify the α-chloroalkyl carbonate group in CMCC as a potential alkylating agent, raising an immediate alert for mutagenicity.[8]

  • Statistical-Based Systems (e.g., Sarah Nexus): These models use machine learning algorithms trained on large datasets of experimental results (like Ames test data) to make predictions.[10][11][12] The model analyzes the query chemical for fragments that are statistically associated with positive or negative mutagenicity results in the training set.[12]

Why this is the first step: In silico assessment is a rapid, cost-effective screening tool that requires no physical substance.[10] For a compound like CMCC, a positive finding from both (Q)SAR models is highly probable due to its reactive structural alert. This positive prediction classifies the impurity as a potential mutagen (ICH M7 Class 3 or 2) and mandates further experimental testing to confirm the genotoxic potential.[1][13]

Comparative Analysis of In Silico Methods
MethodologyPrincipleStrengths for CMCC AssessmentLimitations
Expert Rule-Based (e.g., Derek Nexus) Identifies structural alerts based on established mechanistic knowledge of chemical-DNA interactions.[11]High transparency; clearly identifies the α-chloroalkyl carbonate as the source of the alert, providing mechanistic insight.Predictions are limited by the existing knowledge base; novel genotoxic scaffolds may be missed.
Statistical-Based (e.g., Sarah Nexus) Predicts mutagenicity based on statistical correlations from large experimental datasets.[10][12]Can identify potential mutagens even without a known mechanistic alert if similar structures are in the training set.[12]Can be a "black box"; the reasoning for a prediction may not be obvious. Performance is highly dependent on the quality and scope of the training data.[14]

The Second Tier: In Vitro Experimental Verification

A positive in silico prediction necessitates experimental confirmation. The standard initial in vitro test is the bacterial reverse mutation assay, commonly known as the Ames test.[15][16]

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is the most widely used assay for detecting gene mutations and is a cornerstone of genotoxicity testing.[15] Its purpose is to evaluate the potential of a chemical to induce point mutations (base substitutions or frameshifts) in the DNA of specific bacterial strains.[15][17]

Causality behind the choice: Alkylating agents like CMCC are expected to react with nucleophilic sites on DNA bases, leading to chemical modifications that can cause mispairing during DNA replication, resulting in point mutations. The Ames test is specifically designed to detect this type of mutagenic event.[17]

Experimental Workflow: Ames Test

AmesTestWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Strain Select Bacterial Strains (e.g., S. typhimurium, E. coli)[15][16] Exposure_S9 Expose Bacteria to CMCC with S9 Mix Strain->Exposure_S9 Exposure_noS9 Expose Bacteria to CMCC without S9 Mix Strain->Exposure_noS9 CMCC Prepare CMCC Concentrations CMCC->Exposure_S9 CMCC->Exposure_noS9 S9 Prepare S9 Mix (for metabolic activation)[15][18] S9->Exposure_S9 Plate Plate on Minimal Agar (lacking essential amino acid)[18] Exposure_S9->Plate Exposure_noS9->Plate Incubate Incubate for 48-72 hours Plate->Incubate Count Count Revertant Colonies[15] Incubate->Count Analyze Statistical Analysis: Compare to Negative Control Count->Analyze

Detailed Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection: Use a standard set of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent Escherichia coli strain (e.g., WP2 uvrA).[16] These strains are selected to detect different types of point mutations.

  • Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without a metabolic activation system (S9 mix), which consists of liver enzymes from induced rats to simulate mammalian metabolism.[15][17]

  • Exposure: In molten top agar, combine the bacterial culture, the test substance (CMCC) at several concentrations, and either the S9 mix or a buffer.

  • Plating: Pour this mixture onto minimal glucose agar plates. These plates lack the specific amino acid the bacteria need to grow.[17]

  • Incubation: Incubate the plates at 37°C for 48–72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form visible colonies. Count the number of these "revertant" colonies. A substance is considered mutagenic if it causes a dose-dependent and statistically significant increase in revertant colonies compared to the negative (solvent) control.[15]

In Vitro Micronucleus Assay (OECD 487)

If an impurity returns a positive result in the Ames test, it is categorized as a mutagen (ICH M7 Class 2).[4] However, to gain a more complete understanding of its genotoxic potential, particularly its ability to cause larger-scale chromosomal damage, a follow-up assay is crucial. The in vitro micronucleus assay is the preferred method for this.[18][19]

This assay detects both clastogenic events (chromosome breakage) and aneugenic events (loss of whole chromosomes).[19][20] These events can lead to the formation of micronuclei—small, separate nuclei within the cytoplasm of cells that have completed cell division.[18][19]

Causality behind the choice: While the Ames test detects point mutations, it cannot detect chromosomal damage. Some genotoxic agents act by breaking chromosomes or interfering with the mitotic spindle, effects that are highly relevant to carcinogenesis. The micronucleus assay is a reliable method to identify these hazards.[18][19] It is often preferred over the more traditional chromosomal aberration test because it can detect both clastogens and aneugens and is generally easier to score.[18]

Experimental Workflow: In Vitro Micronucleus Assay

MicronucleusWorkflow cluster_culture Cell Culture & Exposure cluster_harvest Harvest & Staining cluster_analysis Microscopic Analysis Cells Culture Mammalian Cells (e.g., CHO, TK6, Human Lymphocytes)[19] Expose Treat Cells with CMCC (+/- S9 metabolic activation)[19] Cells->Expose CytoB Add Cytochalasin B (Blocks Cytokinesis)[21] Expose->CytoB Cytotox Assess Cytotoxicity Expose->Cytotox Harvest Harvest Cells CytoB->Harvest Stain Stain with DNA Dye (e.g., DAPI) Harvest->Stain Score Score Binucleated Cells for Micronuclei[21] Stain->Score Analyze Statistical Analysis: Compare to Control Score->Analyze Cytotox->Analyze

Detailed Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, TK6 cells, or human peripheral blood lymphocytes).[18]

  • Exposure: Treat the exponentially growing cell cultures with various concentrations of CMCC. As with the Ames test, parallel treatments with and without an S9 metabolic activation system are performed.[18] Exposure times typically range from 3 to 24 hours.[18]

  • Cytokinesis Block: After the initial treatment period, add Cytochalasin B to the culture medium. This agent inhibits the final stage of cell division (cytokinesis) without preventing nuclear division, resulting in cells with two nuclei (binucleated cells).[20] This ensures that only cells that have undergone one cell division in the presence of the test article are scored.[20]

  • Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope, score a predetermined number of binucleated cells (e.g., 2000 per concentration) for the presence of micronuclei. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[18]

Data Interpretation and Risk Assessment Framework

The results from the in silico and in vitro assays are integrated into a "weight of evidence" approach to classify the impurity and determine the necessary control strategy according to ICH M7 guidelines.[4][5]

Decision-Making Workflow

// Nodes Start [label="Impurity: CMCC\n(Structural Alert Present)", fillcolor="#FBBC05", fontcolor="#202124"]; QSAR [label="(Q)SAR Analysis\n(Rule-based & Statistical)[10]", fillcolor="#F1F3F4", fontcolor="#202124"]; Ames [label="Ames Test (OECD 471)[15]", fillcolor="#F1F3F4", fontcolor="#202124"]; Micronucleus [label="In Vitro Micronucleus\n(OECD 487)[18]", fillcolor="#F1F3F4", fontcolor="#202124"];

Class5 [label="Class 5\n(Non-mutagenic)\nControl as standard impurity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Class2_Ames [label="Class 2\n(Mutagenic)\nControl at or below TTC (1.5 µ g/day )[1][4]", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Class2_Micro [label="Class 2\n(Genotoxic)\nControl at or below TTC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="Consider In Vivo Follow-up\n(e.g., In Vivo Micronucleus Test)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> QSAR; QSAR -> Ames [label="Positive Alert"]; Ames -> Class5 [label="Negative Result"]; Ames -> Class2_Ames [label="Positive Result"]; Class2_Ames -> Micronucleus [label="Further Characterization"]; Micronucleus -> Class2_Micro [label="Positive Result\n(Confirms broader genotoxicity)"]; Class2_Ames -> InVivo [label="If control at TTC is not possible[4]"]; } enddot Caption: ICH M7-based decision tree for genotoxicity assessment.

For a compound like CMCC with a clear structural alert for alkylation, the most probable outcome is:

  • Positive (Q)SAR prediction.

  • Positive Ames test result, confirming mutagenic potential. This immediately places CMCC into ICH M7 Class 2.[1][4]

  • Positive in vitro micronucleus test result, confirming clastogenic and/or aneugenic potential.

A positive result in both the Ames and micronucleus assays provides strong, complementary evidence of genotoxic potential. The impurity must be controlled at or below the TTC of 1.5 µ g/day .[4][6] This may require significant effort in process chemistry to either prevent its formation or purge it to negligible levels.[2][13][21]

Comparative Summary of Assessment Methods
MethodEndpoint MeasuredKey AdvantageKey LimitationRelevance for CMCC
In Silico (Q)SAR Predicted mutagenicity based on chemical structure.[10]Rapid, no test material needed, provides mechanistic alerts.Predictive, not definitive; requires experimental confirmation.Essential First Step: Identifies the structural alert and triggers the testing cascade.
Ames Test (OECD 471) Gene mutation (point mutations, frameshifts) in bacteria.[15]High throughput, cost-effective, highly sensitive to mutagens that cause this type of damage.[17]Bacterial system lacks mammalian cell complexity; does not detect chromosomal damage.Critical: Directly tests the mutagenic potential expected from an alkylating agent. A positive result is highly likely.
In Vitro Micronucleus (OECD 487) Chromosomal damage (clastogenicity, aneugenicity) in mammalian cells.[18][19]Detects a broader range of genotoxic events than the Ames test; uses more relevant mammalian cells.[18]More complex and resource-intensive than the Ames test.Confirmatory: Provides a more complete profile of CMCC's genotoxic potential, assessing its ability to cause larger-scale DNA damage.

Conclusion and Path Forward

The assessment of the genotoxic potential of an impurity like Chloromethyl cyclohexyl carbonate requires a systematic, multi-tiered approach as outlined by the ICH M7 guideline. The presence of a structural alert for alkylation in CMCC makes it a high-priority candidate for rigorous evaluation.

A comparative analysis of the available methodologies reveals a logical and self-validating workflow:

  • In silico models serve as an essential and effective initial screen, flagging CMCC as a potential mutagen and providing a mechanistic basis for concern.

  • The Ames test provides the first line of experimental evidence, directly assessing the capacity of CMCC to induce gene mutations—the expected outcome for a direct-acting alkylating agent.

  • The in vitro micronucleus assay offers a complementary and crucial follow-up, broadening the assessment to include chromosomal damage in a more biologically relevant mammalian cell system.

Based on the chemical nature of CMCC, a positive outcome in all three assessments is the most scientifically probable scenario. This would classify CMCC as a Class 2 mutagenic impurity under ICH M7, mandating strict control to a level at or below the Threshold of Toxicological Concern (1.5 µ g/day ) in the final drug substance. This guide provides the foundational framework for drug development professionals to design and interpret the necessary studies, ensuring both regulatory compliance and patient safety.

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. (2017, March 31). ICH.
  • Mammalian Cell In Vitro Micronucleus Assay.
  • The Determination and Control of Genotoxic Impurities in APIs. (2026, March 13). Pharmaceutical Technology.
  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix.
  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). ScienceDirect.
  • ICH M7 GUIDELINE: From in silico to in vivo assessment for mutageniciy of impurities. (2021, September 7). SlideShare.
  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. (2026, February 24). IntuitionLabs.
  • In Silico Mutagenicity Assessment. Lhasa Limited.
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010, March 10).
  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. (2010, March 10).
  • Analysis of genotoxic impurities in active pharmaceutical ingredients. (2025, December 18). Netpharmalab.
  • AMES Test (OECD 471) - Biocompatibility Analyses.
  • Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020, February 27). SlideShare.
  • Everything You Need To Know About Sarah Nexus. (2024, December 10). Lhasa Limited.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab.
  • OECD 471 Ames Test | Regulatory Genotoxicity Studies. (2026, February 10). Gentronix.
  • Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. (2018, June 1). Toxicological Sciences.
  • GENOTOXIC IMPURITIES: AN IMPORTANT REGUL
  • A reaction mechanism-based prediction of mutagenicity: α-halo carbonyl compounds adduct with DNA by SN2 reaction. (2018). Journal of Toxicological Sciences.
  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity. (2007, November). Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

Sources

Comparative

Comparative Efficacy of Chloromethyl Cyclohexyl Carbonate (CMCC) in Prodrug Development: A Technical Guide

Executive Summary Chloromethyl cyclohexyl carbonate (CMCC, CAS 40510-86-9) is a highly specialized substituted methylformyl reagent utilized extensively in medicinal chemistry to synthesize alkoxycarbonyloxyalkyl prodrug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl cyclohexyl carbonate (CMCC, CAS 40510-86-9) is a highly specialized substituted methylformyl reagent utilized extensively in medicinal chemistry to synthesize alkoxycarbonyloxyalkyl prodrugs[1]. By masking polar moieties—such as carboxylic acids, phosphates, or boronic acids—CMCC enhances lipophilicity, membrane permeability, and oral bioavailability.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the efficacy of CMCC-derived prodrugs against alternative promoieties (e.g., acetoxymethyl, isobutyryloxymethyl). Drawing upon peer-reviewed experimental data, specifically its application in the development of orally bioavailable β-lactamase inhibitors, this guide provides the mechanistic rationale, comparative performance metrics, and a self-validating experimental protocol for utilizing CMCC in drug development.

Mechanistic Rationale: The Cyclohexyl Carbonate Promoiety

The selection of a promoiety is a delicate balance between aqueous solubility, gastrointestinal stability, and hepatic cleavage rates.

  • Steric Bulk & Lipophilicity: The cyclohexyl ring provides significant steric hindrance and lipophilicity compared to linear alkyl chains[2]. This protects the ester linkage from premature hydrolysis in the acidic environment of the stomach and the esterase-rich environment of the intestinal lumen.

  • Enzymatic Cleavage: Upon absorption, the carbonate ester is targeted by hepatic and serum carboxylesterases. Hydrolysis yields an unstable hydroxymethyl intermediate, which spontaneously decomposes to release the active pharmaceutical ingredient (API), cyclohexanol, carbon dioxide, and formaldehyde[2].

ProdrugCleavage Prodrug API-CMCC Prodrug (Inactive) Intermediate Hydroxymethyl Intermediate (Unstable) Prodrug->Intermediate Enzymatic Hydrolysis Esterase Carboxylesterase (Liver/Serum) Esterase->Intermediate Catalyzes ActiveAPI Active API (Therapeutic Form) Intermediate->ActiveAPI Spontaneous Cleavage Byproducts Byproducts: Cyclohexanol + CO2 + Formaldehyde Intermediate->Byproducts Releases

Figure 1: Enzymatic cleavage pathway of CMCC-derived prodrugs into the active API.

Comparative Efficacy: Case Study on QPX7728 Prodrugs

A landmark peer-reviewed study by investigated 17 prodrug precursors, including CMCC (Compound 13p), to identify an orally bioavailable prodrug for the boronic acid β-lactamase inhibitor QPX7728[2]. The unmodified QPX7728 exhibited poor and variable oral bioavailability across species (50% in rats/dogs, 20% in monkeys)[2].

The study compared alkoxycarbonyloxyalkyl prodrugs (like the CMCC derivative) against simple alkyl double-ester prodrugs (like acetoxymethyl and isobutyryloxymethyl)[2].

Performance Comparison
  • Serum Stability: Alkyl double-ester prodrugs (like isobutyryloxymethyl) were surprisingly stable to carboxylesterases in human serum[2]. CMCC-derived carbonates typically show moderate to high serum stability due to the steric shielding of the bulky cyclohexyl group.

  • Hepatic Cleavage: In human liver microsomes, cleavage rates must be rapid to ensure the active API is available systemically. While CMCC provides excellent stability, the isobutyryloxymethyl prodrug (QPX7831) demonstrated the most optimal, rapid cleavage across all tested species (rat, dog, monkey, human), ultimately leading to its selection as the clinical candidate[2].

  • Crystallinity & Storage: Boronic acid prodrugs are highly prone to oxidative deboronation[2]. The study found that converting these prodrugs to their sodium salts (via treatment with Na₂CO₃) yielded stable, non-hygroscopic solids that resisted oxidative degradation[2].

Table 1: Comparative Attributes of Prodrug Promoieties

Data synthesized from the optimization parameters of QPX7728 prodrugs across species[2].

Promoiety PrecursorChemical ClassSteric HindranceHuman Serum StabilityHepatic Microsome CleavageOverall Oral Bioavailability Enhancement
Chloromethyl Cyclohexyl Carbonate (CMCC) AlkoxycarbonyloxyalkylHighModerate-HighModerateGood (Variable across species)
Chloromethyl Isobutyrate (QPX7831 precursor) AcyloxyalkylModerateHighFastExcellent (Optimal across rat, dog, monkey)
Chloromethyl Acetate (AM) AcyloxyalkylLowHighFastModerate (Limited by lower lipophilicity)

Experimental Protocol: Synthesis and Coupling of CMCC

To ensure scientific integrity and reproducibility, the following protocol details the preparation of CMCC and its subsequent coupling to an API. This methodology is adapted from the peer-reviewed procedures of[2] and established patent literature for substituted methylformyl reagents [1].

SynthesisWorkflow Step1 Step 1: Precursor Synthesis Chloromethyl chloroformate + Cyclohexanol (Pyridine, DCM, 0°C to RT) Step2 Step 2: API Coupling API Sodium Salt + CMCC (DMSO, Cs2CO3, KI, 50°C, 2h) Step1->Step2 Step3 Step 3: Purification Quench, Extract (TBME), Adjust pH (5.5-6.0) Step2->Step3 Step4 Step 4: Salt Formation Na2CO3 in MeCN/Water (pH 8) Lyophilization Step3->Step4

Figure 2: Step-by-step experimental workflow for the synthesis and coupling of CMCC.

Step 1: Preparation of Chloromethyl Cyclohexyl Carbonate (CMCC)

Causality Insight: Pyridine is utilized as a mild base to scavenge the HCl byproduct, preventing the acid-catalyzed degradation of the highly reactive chloroformate without causing unwanted side reactions[2].

  • Initialization: In a flame-dried flask under nitrogen, dissolve chloromethyl chloroformate (5.0 mmol) and pyridine (5.1 mmol) in anhydrous dichloromethane (DCM, 30 mL)[2].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath to safely control the exothermic nature of the addition[2].

  • Addition: Slowly add cyclohexanol (5.0 mmol) dropwise[2].

  • Reaction & Monitoring: Warm the mixture to room temperature. Self-Validation: Monitor progression via Thin Layer Chromatography (TLC) until the starting material is completely consumed[2].

  • Purification: Remove solvents under reduced pressure. Purify the residue via silica gel flash chromatography to yield pure CMCC (Compound 13p)[2]. Analytical Validation: ¹H NMR (300 MHz, CDCl₃) δ: 5.72 (s, 2H), 4.74–4.62 (m, 1H), 1.98–1.92 (m, 2H), 1.81–1.69 (m, 2H), 1.42–1.25 (m, 5H)[2].

Step 2: API Coupling (Method B - Alkylation)

Causality Insight: Cesium carbonate (Cs₂CO₃) provides the optimal basicity to deprotonate the API without hydrolyzing the CMCC reagent, while Potassium Iodide (KI) acts as a catalyst via the Finkelstein reaction, converting the chloromethyl intermediate to a significantly more reactive iodomethyl intermediate in situ[2].

  • Initialization: Dissolve the API (e.g., QPX7728 disodium salt, 1.0 mmol) in anhydrous DMSO (3 mL) under a nitrogen atmosphere[2].

  • Catalysis: Add Cs₂CO₃ (3.0 mmol) and KI (3.0 mmol), followed by the neat CMCC precursor (3.0 mmol)[2].

  • Heating: Heat the reaction mixture at 50 °C for exactly 2 hours[2].

  • Quenching & Extraction: Cool to 0 °C and quench with water (10 mL). Extract impurities with hexane (2 × 10 mL)[2].

  • Acidification: Carefully adjust the aqueous layer to pH 5.5–6.0 using 1 N HCl. Extract the target prodrug with tert-butyl methyl ether (TBME, 3 × 15 mL)[2].

  • Salt Formation (Stabilization): Dissolve the pure neutral prodrug in MeCN/water (1:1). Adjust to pH 8 using 0.1 N Na₂CO₃. Evaporate the MeCN and lyophilize the aqueous solution to isolate the stable sodium salt of the CMCC-prodrug[2].

References

  • Reddy, K. R., Parkinson, J., Sabet, M., Tarazi, Z., Boyer, S. H., Lomovskaya, O., Griffith, D. C., Hecker, S. J., & Dudley, M. N. (2021). Selection of QPX7831, an Orally Bioavailable Prodrug of Boronic Acid β-Lactamase Inhibitor QPX7728. Journal of Medicinal Chemistry, 64(23), 17523-17529. URL:[Link]

  • Gallop, M. A., et al. (2012). Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds. World Intellectual Property Organization, WO2012137225A1.

Sources

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